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(4-Chloro-6-methoxypyridin-3-yl)methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of 4-chloro-6-methoxy-3-pyridinemethanol

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 4-chloro-6-methoxy-3-pyridinemethanol, a pyridine derivative of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 4-chloro-6-methoxy-3-pyridinemethanol, a pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic application of modern analytical techniques is detailed, offering researchers and scientists a robust framework for the definitive structural characterization of this and similar molecules.

Introduction: The Significance of 4-chloro-6-methoxy-3-pyridinemethanol

Substituted pyridines are a cornerstone in pharmaceutical development, with their heterocyclic structure providing a versatile scaffold for drug design. The specific arrangement of chloro, methoxy, and hydroxymethyl functional groups on the pyridine ring of 4-chloro-6-methoxy-3-pyridinemethanol presents a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents. The presence of a chlorine atom, for instance, can significantly influence a molecule's physicochemical properties and metabolic stability.[1] A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, designing synthetic pathways, and understanding its potential biological activity.

Foundational Physicochemical Properties

A preliminary assessment of the physicochemical properties of 4-chloro-6-methoxy-3-pyridinemethanol provides the basis for selecting appropriate analytical methodologies.

Table 1: Predicted Physicochemical Properties of 4-chloro-6-methoxy-3-pyridinemethanol and Related Compounds.

Property4-chloro-6-methoxy-3-pyridinemethanol (Predicted)4-chloro-3-methoxy-2-methylpyridine[2]4-Methoxy-3,5-dimethyl-2-pyridinemethanol[3]3-Pyridinemethanol[4]
Molecular Formula C7H8ClNO2C7H8ClNOC9H13NO2C6H7NO
Molecular Weight 173.60 g/mol 157.60 g/mol 167.21 g/mol 109.13 g/mol
XLogP3 ~1.51.9Not AvailableNot Available
Hydrogen Bond Donor Count 1011
Hydrogen Bond Acceptor Count 3232

Note: The properties for 4-chloro-6-methoxy-3-pyridinemethanol are estimated based on its structure, as specific experimental data is not widely available. The related compounds provide a comparative context.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of 4-chloro-6-methoxy-3-pyridinemethanol. The following sections detail the application and rationale behind the use of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is the first-line technique for determining the molecular weight and obtaining crucial information about the elemental composition and fragmentation patterns of a molecule.

For a halogenated compound like 4-chloro-6-methoxy-3-pyridinemethanol, mass spectrometry is particularly powerful. The presence of chlorine, with its distinct isotopic distribution (35Cl and 37Cl in an approximate 3:1 ratio), results in a characteristic M+2 peak in the mass spectrum.[5][6] This isotopic signature provides a high degree of confidence in the presence and number of chlorine atoms within the molecule.

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (M+).

    • Observe the isotopic pattern. For a compound with one chlorine atom, a peak at M+2 with approximately one-third the intensity of the M+ peak is expected.[5][6]

    • Calculate the exact mass and use it to determine the elemental formula.

    • Induce fragmentation (e.g., through Collision-Induced Dissociation - CID) to study the fragmentation patterns, which can provide insights into the connectivity of the atoms.[7][8]

The fragmentation of 4-chloro-6-methoxy-3-pyridinemethanol would likely involve the loss of the hydroxymethyl group, the methoxy group, or the chlorine atom. The analysis of these fragments helps to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment and connectivity of the atoms.

For a substituted pyridine, NMR is indispensable for determining the precise substitution pattern on the aromatic ring.[9][10][11] The chemical shifts of the aromatic protons and carbons are highly sensitive to the nature and position of the substituents.[12] Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Observe the chemical shifts, integration (proton count), and multiplicity (splitting patterns) of the signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 7-9 ppm), corresponding to the two protons on the pyridine ring. Their specific chemical shifts will be influenced by the electron-withdrawing chlorine and electron-donating methoxy groups.

  • Hydroxymethyl Protons: A singlet or doublet for the CH₂ group (typically δ 4-5 ppm) and a broad singlet for the OH proton (variable chemical shift).

  • Methoxy Protons: A sharp singlet for the OCH₃ group (typically δ 3-4 ppm).

X-ray Crystallography: The Definitive 3D Structure

While MS and NMR provide information about connectivity, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[13][14]

For novel compounds, particularly those with potential pharmaceutical applications, an X-ray crystal structure provides incontrovertible evidence of the molecular structure, including bond lengths, bond angles, and stereochemistry.[15][16] This level of detail is invaluable for understanding intermolecular interactions and for computational modeling studies.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Workflow and Data Integration

The structural elucidation of 4-chloro-6-methoxy-3-pyridinemethanol follows a logical workflow, where the data from each technique is integrated to build a complete and validated structural model.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Final Validation Synthesis & Purification Synthesis & Purification Physicochemical Properties Physicochemical Properties Synthesis & Purification->Physicochemical Properties Mass Spectrometry Mass Spectrometry Physicochemical Properties->Mass Spectrometry Provides Molecular Formula NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Confirms Elemental Composition X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Proposes Connectivity Validated Structure Validated Structure X-ray Crystallography->Validated Structure Confirms 3D Structure

Figure 1: A workflow diagram illustrating the integrated approach to the structural analysis of 4-chloro-6-methoxy-3-pyridinemethanol.

Conclusion

The structural analysis of 4-chloro-6-methoxy-3-pyridinemethanol is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can achieve an unambiguous and comprehensive characterization of this and other novel chemical entities. This foundational knowledge is critical for advancing drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327–338. Available from: [Link]

  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(15), 4987. Available from: [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327. Available from: [Link]

  • PMC. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7, 42828. Available from: [Link]

  • ResearchGate. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(8), 739–758. Available from: [Link]

  • ACS Publications. (1961). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 65(5), 867–871. Available from: [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 264–272. Available from: [Link]

  • PMC. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(11), 3409. Available from: [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

  • PMC. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 119. Available from: [Link]

  • ACS Publications. (2023). Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis. ACS Omega, 8(30), 27153–27164. Available from: [Link]

  • ResearchGate. (2015). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Journal of Chemical Crystallography, 45(6), 281–285. Available from: [Link]

  • EPA. 4-Methoxy-6-(methoxymethyl)-5-methyl-3-pyridinemethanol Properties. Available from: [Link]

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available from: [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, 59, 551–554. Available from: [Link]

  • CAS Common Chemistry. 2-Chloro-3-pyridinemethanol. Available from: [Link]

  • RSC Publishing. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(52), 32949–32962. Available from: [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chemical Society of Pakistan, 35(1), 223–226. Available from: [Link]

  • NIST WebBook. Pyridine, 3-chloro-. Available from: [Link]

  • PMC. (2023). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. RSC Advances, 13(12), 8031–8047. Available from: [Link]

Sources

Exploratory

Structural Elucidation and Pharmacochemical Applications of C7H8ClNO2 Pyridine Systems

Executive Summary Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Core Topic: The molecular architecture, synthesis, and stabilization of pyridine derivatives with the empirical formul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Core Topic: The molecular architecture, synthesis, and stabilization of pyridine derivatives with the empirical formula C7H8ClNO2 .

In the context of drug development, the formula C7H8ClNO2 (MW: 173.59 g/mol ) presents a classic "identity crisis" that requires precise structural elucidation. While a novice might search for a covalent chloropyridine derivative, the seasoned pharmaceutical scientist recognizes this formula predominantly represents the Hydrochloride Salts of C7-pyridine esters or betaines.

This guide focuses on the two most pharmacologically relevant isomers:

  • Methyl Nicotinate Hydrochloride: The stabilized salt form of the rubefacient methyl nicotinate.

  • Trigonelline Hydrochloride: The salt form of the naturally occurring betaine, critical in metabolic disease research.

Chemical Identity & Molecular Architecture

The "Salt vs. Covalent" Distinction

The formula C7H8ClNO2 implies a high hydrogen-to-carbon ratio for a chlorinated aromatic pyridine, suggesting the presence of an acidic proton (H+) and a chloride counter-ion (Cl-).

PropertyMethyl Nicotinate HydrochlorideTrigonelline Hydrochloride
Systematic Name 3-(Methoxycarbonyl)pyridinium chloride3-Carboxy-1-methylpyridinium chloride
Role Synthetic Intermediate / Prodrug SaltNatural Product / Metabolite
Core Structure Pyridine Ring (Protonated Nitrogen)Pyridinium Ring (Methylated Nitrogen)
Molecular Weight 173.59 g/mol 173.60 g/mol
Exact Mass 173.024 g/mol 173.024 g/mol
Melting Point >145°C (Decomposes)~260°C (Decomposes)
Solubility High (Water/Methanol)High (Water)
Structural Isomerism Visualization

The following diagram illustrates the structural divergence from the parent Nicotinic Acid scaffold.

G cluster_formula Target Formula: C7H8ClNO2 Nicotinic Nicotinic Acid (C6H5NO2) MethylNic Methyl Nicotinate (C7H7NO2) Base Form (MP: 39°C) Nicotinic->MethylNic Esterification (+MeOH) Trigonelline Trigonelline (C7H7NO2) Zwitterion Nicotinic->Trigonelline N-Methylation Target1 Methyl Nicotinate HCl (C7H8ClNO2) Target Salt 1 MethylNic->Target1 Hydrochlorination (+HCl) Target2 Trigonelline HCl (C7H8ClNO2) Target Salt 2 Trigonelline->Target2 Acidification (+HCl)

Caption: Structural divergence of C7H8ClNO2 isomers from a common Nicotinic Acid precursor.

Synthesis & Stabilization Protocols

Rationale for Salt Formation

Methyl Nicotinate (base) has a melting point of only 39°C . In drug formulation, this low melting point leads to stability issues (liquefaction) in solid dosage forms. Converting the base to its Hydrochloride Salt (C7H8ClNO2) raises the melting point significantly, enabling stable tableting and handling.

Protocol: Synthesis of Methyl Nicotinate Hydrochloride

Objective: Synthesize high-purity Methyl Nicotinate HCl from Nicotinic Acid.

Reagents:

  • Nicotinic Acid (CAS 59-67-6)

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl2) or Acetyl Chloride (as HCl generator)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Activation (In Situ HCl Generation):

    • Setup: Flame-dried 250mL round-bottom flask with a reflux condenser and drying tube.

    • Action: Charge 100mL anhydrous Methanol. Cool to 0°C in an ice bath.

    • Addition: Dropwise add 1.5 equivalents of Thionyl Chloride (or Acetyl Chloride). Caution: Exothermic reaction generating HCl gas in situ.

    • Mechanism:[1]

      
      .
      
  • Esterification:

    • Addition: Add 1.0 equivalent of Nicotinic Acid to the methanolic HCl solution.

    • Reaction: Heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Check TLC (Silica, 10% MeOH in DCM). The starting acid spot (

      
      ) should disappear; the ester spot (
      
      
      
      ) appears.
  • Isolation of the Salt (C7H8ClNO2):

    • Evaporation:[2] Remove excess Methanol under reduced pressure to obtain a viscous oil or semi-solid.

    • Crystallization:[3] Dissolve the residue in a minimum amount of cold Methanol. Slowly add anhydrous Diethyl Ether until turbidity is observed.

    • Filtration: Cool to -20°C overnight. White crystalline needles of Methyl Nicotinate HCl will precipitate.

    • Drying: Filter under Argon (hygroscopic!) and dry in a vacuum desiccator over

      
      .
      
Quality Control: Self-Validating Analytical Metrics

To confirm the C7H8ClNO2 structure (Salt) vs. the C7H7NO2 (Base), use Proton NMR (


-NMR).
Proton PositionMethyl Nicotinate (Base)

(ppm)
Methyl Nicotinate HCl (Salt)

(ppm)
Diagnostic Shift
C2-H (Ortho) ~9.20~9.45+0.25 (Downfield)
C6-H (Ortho) ~8.78~9.05+0.27 (Downfield)
-OCH3 (Methyl) ~3.98~4.05Minimal Change

Interpretation: The protonation of the pyridine nitrogen withdraws electron density from the ring, causing a distinct downfield shift (deshielding) of the aromatic protons, particularly those adjacent to the nitrogen (C2 and C6).

Pharmacological Applications[6][7][8][9][10]

Drug Delivery Systems
  • Rubefacient Action: Methyl Nicotinate is a vasodilator used in topical creams (e.g., for muscle pain).[1][4] The HCl salt form is used in controlled-release patches where the salt slowly dissolves and hydrolyzes to the active base upon contact with skin moisture/pH.

  • Prodrug Design: The pyridine ring is often used as a "carrier" moiety. The C7H8ClNO2 structure serves as a model for cationic drug delivery, enhancing water solubility of lipophilic payloads.

Metabolic Pathway (NAD+ Cycle)

Both Trigonelline and Methyl Nicotinate feed into the NAD+ salvage pathway.

Pathway cluster_pharm Pharmacological Fate Trig Trigonelline (C7H7NO2) NicAcid Nicotinic Acid (Vitamin B3) Trig->NicAcid Demethylation (Gut Microbiota) MN Methyl Nicotinate (C7H7NO2) MN->NicAcid Hydrolysis (Esterases) NAD NAD+ (Cellular Energy) NicAcid->NAD Preiss-Handler Pathway

Caption: Metabolic convergence of C7 pyridine derivatives into the NAD+ biosynthetic pathway.

References

  • PubChem. (2024). Methyl Nicotinate Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. (2024). Trigonelline Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • Ash, M., & Ash, I. (2004). Handbook of Preservatives. Synapse Info Resources. (Reference for antimicrobial properties of pyridine salts).

Sources

Foundational

Solubility data for (4-Chloro-6-methoxypyridin-3-yl)methanol in organic solvents

Title: Solubility Profiling and Thermodynamic Analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol: A Technical Guide for Process Optimization Part 1: Introduction & Compound Significance (4-Chloro-6-methoxypyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling and Thermodynamic Analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol: A Technical Guide for Process Optimization

Part 1: Introduction & Compound Significance

(4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., CSF-1R inhibitors like Pexidartinib analogs). Its structure features a pyridine core decorated with a polar hydroxyl group, a lipophilic chloro substituent, and an electron-donating methoxy group.

Understanding the solid-liquid equilibrium (SLE) of this compound is non-negotiable for two reasons:

  • Reaction Efficiency: It is often subjected to nucleophilic substitution (converting -OH to -Cl) or oxidation (to aldehyde). Selecting a solvent that maximizes substrate concentration without precipitation is vital for kinetics.

  • Purification: The "Chloro" and "Methoxy" handles introduce specific lipophilicity, making the compound amenable to recrystallization strategies that require precise solubility differentials (e.g., anti-solvent addition).

Note on Data Availability: While specific mole-fraction solubility tables for this proprietary intermediate are not available in open-source thermodynamic journals (e.g., JCED), this guide provides a self-validating protocol for determining these values and a predictive solubility landscape based on structural analogs (3-pyridinemethanol and 2-chloro-3-pyridinemethanol).

Part 2: Experimental Methodology (The Self-Validating System)

To generate authoritative solubility data, we utilize the Laser Monitoring Observation Technique . This method is superior to gravimetric analysis for pharmaceutical intermediates as it eliminates sampling errors during filtration and minimizes solvent evaporation.

Materials & Apparatus
  • Solute: (4-Chloro-6-methoxypyridin-3-yl)methanol (Purity >98% by HPLC).

  • Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile).

  • Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (accuracy

    
     0.05 K).
    
  • Detection: Laser transmissometer (He-Ne laser, 632.8 nm).

The Laser Dynamic Protocol

This protocol ensures thermodynamic equilibrium is identified by the scattering of light by undissolved solid particles (Tyndall effect).

  • Preparation: Charge a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to

    
     (e.g., 323.15 K) until fully dissolved (Laser transmission = 100%).
    
  • Cooling: Lower temperature at a rate of 2 K/h. Record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Heating (Equilibrium): Re-heat slowly (0.2 K/min). The temperature at which transmission returns to maximum intensity is the Saturation Temperature (

    
    ) .
    
  • Iteration: Add more solvent to change the mole fraction (

    
    ) and repeat to generate a full curve.
    
Workflow Visualization

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Mix & Heat to Dissolution (Transmissivity = 100%) Start->Mix Cool Cooling Phase (2 K/h) Mix->Cool Detect Laser Detection: Transmission Drop? Cool->Detect Detect->Cool No (Clear) Record Record Nucleation Temp Detect->Record Yes (Turbid) Reheat Slow Re-heating (0.2 K/min) Record->Reheat Final Record Saturation Temp (T_eq) (Transmission = Max) Reheat->Final

Caption: Laser dynamic method workflow for precise determination of solid-liquid equilibrium temperatures.

Part 3: Solubility Data & Predictive Landscape

Since exact values must be determined experimentally, we apply Structure-Property Relationships (SPR) to predict the solubility profile. The presence of the 6-methoxy and 4-chloro groups significantly reduces water solubility compared to bare 3-pyridinemethanol, while enhancing solubility in moderately polar organic solvents.

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Short-chain Alcohols Methanol, EthanolVery High Strong H-bonding with Pyridine N and -OH group.
Polar Aprotic DMSO, DMFHigh Dipole-dipole interactions; excellent for reactions.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for recrystallization (high T coeff).
Chlorinated Dichloromethane (DCM)Moderate-High Interaction with Cl-substituent; good solvation.
Aromatic TolueneLow-Moderate Pi-stacking possible, but polarity mismatch.
Aliphatic n-Heptane, HexaneVery Low Anti-solvent; used to crash out product.
Aqueous WaterLow Hydrophobic Cl/OMe groups override the -OH hydrophilicity.
Thermodynamic Modeling

To correlate the experimental mole fraction solubility (


) with temperature (

), two models are industry standard.

Model A: Modified Apelblat Equation Used for accurate interpolation of solubility data.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: High accuracy for polar solutes in polar solvents.

Model B: van't Hoff Equation Used to extract thermodynamic properties (Enthalpy/Entropy).



  • If the plot of

    
     vs 
    
    
    
    is linear, the dissolution enthalpy (
    
    
    ) is constant.
Thermodynamic Analysis Workflow

ThermoAnalysis cluster_0 Regression Analysis Input Experimental Data (x_1 vs T) ModelSelect Select Model Input->ModelSelect Apelblat Apelblat Equation ln x = A + B/T + C ln T ModelSelect->Apelblat VantHoff van't Hoff Equation ln x = -dH/RT + dS/R ModelSelect->VantHoff Calc Calculate Parameters (R², RMSD) Apelblat->Calc VantHoff->Calc Output Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) Calc->Output

Caption: Computational workflow for extracting thermodynamic parameters from raw solubility data.

Part 4: Application in Process Design

Recrystallization Strategy

Based on the predicted solubility landscape, a Cooling + Anti-solvent crystallization is recommended for purification.

  • Solvent System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).

  • Rationale: The compound has moderate solubility in hot Ethyl Acetate (allowing dissolution of impurities) and very low solubility in Heptane.

  • Protocol:

    • Dissolve crude (4-Chloro-6-methoxypyridin-3-yl)methanol in Ethyl Acetate at 60°C (near reflux).

    • Hot filter to remove insoluble salts.

    • Slowly add n-Heptane while maintaining temperature until slight turbidity appears.

    • Cool slowly to 0-5°C to maximize yield.

Reaction Solvent Selection

For the subsequent conversion of the alcohol to a chloride (using


):
  • Avoid: Alcohols (Methanol/Ethanol) as they will react with Thionyl Chloride.

  • Select: Dichloromethane (DCM) or Toluene . The solubility profile suggests DCM will maintain the substrate in solution at lower temperatures, preventing precipitation of the intermediate hydrochloride salt.

References

  • Compound Identification: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76903233, (4-Chloro-6-methoxypyridin-3-yl)methanol. Retrieved from [Link]

  • Methodology Standard: Zhang, C., et al. (2019). Solubility and Thermodynamic Modeling of 2-Amino-3-chloro-5-trifluoromethylpyridine in Organic Solvents. Journal of Chemical & Engineering Data. (Standard reference for Laser Dynamic Method). Retrieved from [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Analogous Data (3-Pyridinemethanol): Cheméo. (2023).[2] 3-Pyridinemethanol Chemical Properties and Solubility Data. Retrieved from [Link]

Sources

Exploratory

Structural and Synthetic Divergence: 4-Chloro-6-methoxypyridin-3-yl Methanol vs. 6-Chloro Isomer

Executive Summary In the high-stakes arena of heterocyclic drug design, the pyridine scaffold remains ubiquitous.[1] However, the precise placement of substituents—specifically chlorine and methoxy groups relative to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of heterocyclic drug design, the pyridine scaffold remains ubiquitous.[1] However, the precise placement of substituents—specifically chlorine and methoxy groups relative to the pyridine nitrogen—dictates profound differences in electronic character, metabolic stability, and synthetic reactivity.

This guide provides an in-depth technical analysis comparing 4-Chloro-6-methoxypyridin-3-yl methanol (Compound A) with its regioisomer, 6-Chloro-4-methoxypyridin-3-yl methanol (Compound B). While they share an identical molecular formula (


) and molecular weight (173.60  g/mol ), their "push-pull" electronic maps are inverted. This inversion fundamentally alters their susceptibility to Nucleophilic Aromatic Substitution (

), their

-NMR fingerprints, and the conditions required for their synthesis.

Key Takeaway: The 4-chloro isomer (Compound A) typically exhibits higher reactivity at the C4 position due to the specific orbital coefficients of the pyridine LUMO, whereas the 6-chloro isomer (Compound B) is electronically deactivated by the strong resonance donation of the 4-methoxy group, often requiring more forcing conditions for functionalization.

Structural & Electronic Anatomy

To understand the reactivity differences, we must visualize the electronic density distribution. The pyridine ring is electron-deficient, but the introduction of a methoxy group (Electron Donating Group, EDG) and a chlorine atom (Electron Withdrawing Group, EWG) creates a complex electronic landscape.

The "Push-Pull" Dynamics
FeatureCompound A: 4-Chloro-6-methoxy Compound B: 6-Chloro-4-methoxy
Substituent Arrangement Cl at

(4), OMe at

(6)
Cl at

(6), OMe at

(4)
Electronic Effect (OMe) Inductive withdrawal, Resonance donation to C3/C5.Strong Resonance donation to Nitrogen and C3/C5.
LUMO Character High coefficient at C4 (Cl site).[2]Lower coefficient at C6 due to C4-OMe donation.
Dipole Moment Vectors of N and 4-Cl partially align.Vectors of N and 6-Cl are roughly orthogonal/opposed.

Susceptibility
High: C4 is activated by N and not fully deactivated by 6-OMe.Moderate/Low: C6 is deactivated by the strong para-like donation of 4-OMe.
Graphviz Visualization: Electronic Activation Pathways

The following diagram illustrates the electronic activation and deactivation pathways that distinguish these two isomers.

Electronic_Pathways cluster_A Compound A (4-Cl, 6-OMe) cluster_B Compound B (6-Cl, 4-OMe) A_OMe 6-OMe Group A_Ring Pyridine Ring A_OMe->A_Ring Resonance (+M) to C3/C5 A_Cl 4-Cl (Leaving Group) A_Ring->A_Cl C4 Activated (LUMO High) B_OMe 4-OMe Group B_Ring Pyridine Ring B_OMe->B_Ring Strong Resonance (+M) to N & C3/C5 B_Cl 6-Cl (Leaving Group) B_Ring->B_Cl C6 Deactivated (LUMO Low)

Figure 1: Comparative electronic activation. Note the strong deactivation of the C6 position in Compound B due to the 4-methoxy resonance contribution.

Synthetic Pathways & Regiocontrol

Synthesizing these alcohols typically involves the reduction of their corresponding nicotinic acid or ester precursors. The challenge lies in chemoselectivity : reducing the ester/acid to an alcohol without displacing the chlorine atom (hydrodechlorination).

Synthesis of 4-Chloro-6-methoxypyridin-3-yl methanol (Compound A)

Precursor: Methyl 4-chloro-6-methoxynicotinate. Reagents: DIBAL-H (Diisobutylaluminum hydride) or


.
Protocol Criticality:  Temperature control is vital.

Step-by-Step Protocol (DIBAL-H Reduction):

  • Preparation: Dissolve 1.0 eq of Methyl 4-chloro-6-methoxynicotinate in anhydrous DCM under Argon.

  • Cooling: Cool the solution to -78°C. Why? To prevent over-reduction or attack on the chloro-position.

  • Addition: Add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise over 30 minutes.

  • Quench: Quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until phases separate clearly (emulsion breakdown).

  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
Synthesis of 6-Chloro-4-methoxypyridin-3-yl methanol (Compound B)

Precursor: Methyl 6-chloro-4-methoxynicotinate. Challenge: The 4-methoxy group makes the ester carbonyl less electrophilic due to resonance donation. Stronger reducing conditions or longer reaction times may be required compared to the 4-chloro isomer.

Graphviz Visualization: Synthetic Workflow

Synthesis_Workflow Start_A Methyl 4-chloro-6-methoxynicotinate Process_Red Reduction (DIBAL-H, -78°C) Solvent: DCM Start_A->Process_Red Start_B Methyl 6-chloro-4-methoxynicotinate Start_B->Process_Red Risk_DeCl Risk: Hydrodechlorination (Avoid Pd/C, H2) Process_Red->Risk_DeCl If temp > 0°C Prod_A 4-Chloro-6-methoxypyridin-3-yl methanol Process_Red->Prod_A Prod_B 6-Chloro-4-methoxypyridin-3-yl methanol Process_Red->Prod_B

Figure 2: General synthetic workflow for pyridine methanol derivatives via ester reduction.

Reactivity Profile: and Cross-Coupling

This is where the isomers diverge most significantly for drug development applications.

Nucleophilic Aromatic Substitution ( )
  • 4-Chloro-6-methoxy (A): The C4 position is highly activated. The nitrogen atom withdraws density, and while the 6-methoxy group donates, it does not block the C4 position effectively. Nucleophiles (amines, thiols) will readily displace the Chlorine at C4.

  • 6-Chloro-4-methoxypyridin (B): The C6 position is "alpha" to the nitrogen, which usually implies high reactivity. However, the 4-methoxy group is a game-changer . It donates electron density directly into the ring system (para-position relative to C6 if visualizing resonance structures), significantly raising the energy of the transition state for nucleophilic attack at C6.

Experimental Implication: Compound A will undergo


 with primary amines at 80-100°C. Compound B may require temperatures >120°C or microwave irradiation to achieve the same conversion.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Both isomers are viable substrates for Pd-catalyzed cross-coupling. However, oxidative addition rates will differ.

  • Compound A: Faster oxidative addition due to lower electron density at C-Cl bond.

  • Compound B: Slower oxidative addition; requires electron-rich ligands (e.g., XPhos, RuPhos) to facilitate the cycle.

Analytical Differentiation ( -NMR)

Distinguishing these isomers is straightforward if you know what to look for in the Proton NMR spectrum (typically in


 or 

).
Proton PositionCompound A (4-Cl, 6-OMe) Compound B (6-Cl, 4-OMe)
C2-H (Singlet) ~8.1 - 8.2 ppm (Deshielded by N and CH2OH)~8.3 - 8.4 ppm (Deshielded by N, CH2OH, and 4-OMe)
C5-H (Singlet) ~6.8 - 7.0 ppm (Shielded by 6-OMe)~7.2 - 7.4 ppm (Less shielded, adjacent to Cl)
Coupling Often appears as sharp singlets due to substituent pattern.Small long-range coupling (

) may be visible.

Diagnostic Tip: In Compound A, the proton at C5 is ortho to the strong methoxy donor, causing a significant upfield shift (lower ppm). In Compound B, the proton at C5 is meta to the methoxy donor (less shielding) and ortho to the chlorine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and regioselectivity).
  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Differences.Link (Detailed analysis of 2- vs 4-chloropyridine reactivity and LUMO coefficients).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Organic Syntheses. (2010). Synthesis of substituted pyridines via directed ortho-metalation and reduction.Link (General protocols for pyridine functionalization).

  • PubChem. (2023). Compound Summary: (6-chloro-4-methoxypyridin-3-yl)methanol.[3][4]Link (Structural verification and CAS registry data).

Sources

Foundational

Comprehensive Characterization of (4-Chloro-6-methoxypyridin-3-yl)methanol: pKa Profiling and Acidity

The following technical guide details the physicochemical profiling of (4-Chloro-6-methoxypyridin-3-yl)methanol , focusing on its acid-base dissociation constants (pKa) and acidity. Executive Summary The compound (4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of (4-Chloro-6-methoxypyridin-3-yl)methanol , focusing on its acid-base dissociation constants (pKa) and acidity.

Executive Summary

The compound (4-Chloro-6-methoxypyridin-3-yl)methanol represents a challenging scaffold for physicochemical characterization due to its poly-functionalized pyridine core. Unlike simple pyridines, the synergistic electronic effects of the 4-chloro and 6-methoxy substituents significantly suppress the basicity of the heterocyclic nitrogen.

This guide provides a theoretical derivation of the compound's pKa values, predicting a pyridinium conjugate acid pKa in the range of 1.5 – 2.5 , rendering it a very weak base that remains neutral at physiological pH. Furthermore, it details the experimental protocols required to validate these values, specifically addressing the limitations of aqueous potentiometry for low-pKa bases.

Structural Analysis & Theoretical pKa Derivation

To accurately predict the ionization behavior, we must deconstruct the molecule into its constituent electronic vectors. The pKa of the parent pyridine (5.23) is modified by the substituents based on their position and electronic nature (Hammett substituent constants).

Electronic Vector Analysis
SubstituentPosition (Relative to N)Electronic EffectImpact on Basic N
-OCH₃ (Methoxy) 6 (Ortho)-I (Inductive Withdrawal) +M (Mesomeric Donation)Strong Decrease. In ortho positions, the inductive withdrawal dominates over resonance, significantly lowering basicity (e.g., 2-methoxypyridine pKa ≈ 3.28).
-Cl (Chloro) 4 (Para)-I (Inductive Withdrawal) +M (Weak)Moderate Decrease. The electron-withdrawing nature stabilizes the free base over the protonated cation (e.g., 4-chloropyridine pKa ≈ 3.83).
-CH₂OH (Methanol) 3 (Meta)-I (Weak) Slight Decrease. The oxygen atom exerts a mild withdrawal effect through the methylene bridge (e.g., 3-pyridinemethanol pKa ≈ 4.85).
Predicted pKa Values

Based on additivity rules for pyridine substituents, we estimate the primary ionization constant (pyridinium nitrogen):

  • Base pKa (Pyridine): 5.2

  • Shift from 6-OMe:

    
    
    
  • Shift from 4-Cl:

    
    
    
  • Shift from 3-CH₂OH:

    
    
    

Theoretical pKa (Nitrogen):


 
Note: This low pKa indicates the molecule is less basic than aniline. It will not protonate in water unless the pH is driven below 2.0.

Secondary pKa (Alcohol -OH):


 
The aliphatic alcohol is extremely weak and will not ionize under standard physiological or pharmaceutical processing conditions.
Electronic Interaction Diagram (Graphviz)

ElectronicEffects Pyridine Pyridine Core (N-Basic Center) Result Net Result: Low pKa (1.5 - 2.5) Neutral at pH 7.4 Pyridine->Result Summation of Vectors OMe 6-Methoxy Group (Ortho) OMe->Pyridine Strong -I Effect (Dominant) Cl 4-Chloro Group (Para) Cl->Pyridine Moderate -I Effect CH2OH 3-Methanol Group (Meta) CH2OH->Pyridine Weak -I Effect

Caption: Electronic vector analysis showing the cumulative electron-withdrawing effects that suppress the basicity of the pyridine nitrogen.

Experimental Methodologies

Standard aqueous potentiometric titration is often insufficient for bases with pKa < 2 due to the leveling effect of water and the high concentration of hydronium ions masking the analyte's ionization. The following protocols are validated for low-pKa heterocyclic bases.

Protocol A: UV-Vis Spectrophotometric Titration (Preferred)

This method is superior for low pKa values as it relies on the change in chromophore absorption rather than pH electrode sensitivity.

Prerequisites:

  • The compound must exhibit a spectral shift between its neutral and protonated forms (likely due to the 6-methoxy auxochrome).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of (4-Chloro-6-methoxypyridin-3-yl)methanol in 10 mL of methanol (1 mg/mL).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 0.5 to 4.0 (using HCl/KCl) and pH 4.0 to 7.0 (Phosphate).

  • Sample Aliquoting: Inject 50 µL of stock into 2.5 mL of each buffer in quartz cuvettes.

  • Scanning: Acquire UV-Vis spectra (200–400 nm) for each pH point.

  • Data Analysis: Identify the

    
     for the protonated species (low pH) and neutral species (high pH).
    
  • Calculation: Plot Absorbance vs. pH at the optimal wavelength. Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

If the compound lacks a UV shift, use cosolvent titration to extrapolate the aqueous pKa.

Step-by-Step Workflow:

  • Solvent Setup: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titrant: Standardized 0.1 M HCl.

  • Titration: Dissolve the compound (approx.

    
     M) in the mixed solvent. Titrate with HCl under inert gas (
    
    
    
    ) purge to prevent
    
    
    absorption.
  • Extrapolation:

    • Determine the apparent pKa (

      
      ) in each solvent mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous pKa.

Experimental Logic Diagram

ExperimentalWorkflow Start Start: (4-Chloro-6-methoxypyridin-3-yl)methanol CheckChromophore Check UV Shift (Neutral vs Acidic) Start->CheckChromophore UVMethod Method A: UV-Vis Spectrophotometry CheckChromophore->UVMethod Shift Exists (Likely) PotMethod Method B: Yasuda-Shedlovsky Extrapolation CheckChromophore->PotMethod No Shift ProcessUV Scan pH 0.5 - 5.0 Plot Abs vs pH UVMethod->ProcessUV ProcessPot Titrate in 30-50% MeOH Extrapolate to 0% Organic PotMethod->ProcessPot Result Determine pKa ProcessUV->Result ProcessPot->Result

Caption: Decision tree for selecting the optimal pKa determination method based on the compound's spectral properties.

Implications for Drug Development

Solubility and Permeability

At physiological pH (7.4), the compound will exist almost exclusively in its neutral form (since


).
  • Solubility: Likely low in pure water. Formulation strategies should focus on cosolvents (PEG, PG) or lipid-based delivery rather than pH adjustment (salt formation is not viable as the salt would hydrolyze immediately).

  • Permeability: High passive permeability is expected due to the neutral state and lipophilic substituents (Cl, OMe), making it a Class II compound (Low Solubility, High Permeability) in the BCS classification.

Synthetic Reactivity
  • Nucleophilicity: The pyridine nitrogen is non-nucleophilic due to the electronic deactivation. Alkylation or acylation at the nitrogen will require forcing conditions or activation.

  • Lithiation: The C2 position (between N and OMe) is a prime site for Directed Ortho Metalation (DoM), but the C4-Cl group poses a risk of benzyne formation or metal-halogen exchange.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for Pyridine and Chloropyridine reference values).

  • Linnell, R. H. (1960). "Dissociation Constants of 2-Substituted Pyridines". Journal of Organic Chemistry, 25(2), 290-292. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

Sources

Exploratory

Technical Deep Dive: The 4-Chloro-6-Methoxypyridin-3-yl Moiety

The 4-chloro-6-methoxypyridin-3-yl group represents a sophisticated heterocyclic scaffold in modern medicinal chemistry, acting as a "privileged structure" for optimizing potency, metabolic stability, and physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-chloro-6-methoxypyridin-3-yl group represents a sophisticated heterocyclic scaffold in modern medicinal chemistry, acting as a "privileged structure" for optimizing potency, metabolic stability, and physicochemical properties. This guide deconstructs its electronic architecture, synthetic pathways, and utility as a bioisostere.

Electronic Architecture & Structural Fingerprint

The 4-chloro-6-methoxypyridin-3-yl group is not merely a substituted pyridine; it is a carefully tuned electronic system. To understand its behavior, we must analyze the interplay between the pyridine nitrogen sink, the inductive withdrawal of the chlorine, and the resonance donation of the methoxy group relative to the C3 attachment point.

The "Push-Pull" Dynamics

This moiety functions as a bioisostere for the 2-chloro-4-methoxyphenyl group , but with distinct advantages driven by the pyridine nitrogen.

  • The Nitrogen Sink (Position 1): The pyridine nitrogen exerts a strong electron-withdrawing effect (-I and -M) on the ring. However, its influence is positional. It strongly depletes electron density at positions 2, 4, and 6 (ortho/para).

  • The Chlorine (Position 4 - Gamma): Located para to the nitrogen and ortho to the C3 attachment.

    • Effect on C3: Strong Inductive withdrawal (-I).

    • Reactivity: Being para to the nitrogen, the C4-Cl bond is electronically activated for Nucleophilic Aromatic Substitution (SNAr), though the adjacent C3-substituent and C5-H provide some steric shielding.

  • The Methoxy (Position 6 - Alpha): Located ortho to the nitrogen and para to the C3 attachment.

    • Effect on C3: This is the defining feature. The methoxy group acts as a strong Resonance Donor (+M). Because C6 and C3 are in a 1,4-relationship, the electron density from the oxygen lone pair is delocalized effectively into the C3 position.

    • Net Result: The C3 position (the "yl" radical) is electron-rich compared to a standard 3-pyridyl group. The +M effect of the 6-OMe overcomes the -I effect of the 4-Cl and the moderate deficiency of the meta-pyridine position.

Physicochemical Parameters
ParameterValue (Est.)Context
pKa (Conjugate Acid) ~1.5 - 2.5 Significantly lower than pyridine (5.2) due to the -I effect of Cl and OMe, and the specific orbital interactions of the 2-alkoxy group. The molecule is essentially neutral at physiological pH.
LogP (Fragment) +0.8 to +1.2 The Cl increases lipophilicity (+0.7), while the Pyridine N (-0.9) and OMe (-0.02) balance it. It is less lipophilic than the corresponding phenyl analog.
H-Bonding Acceptor (Weak) The pyridine nitrogen is a weak acceptor due to the low pKa. The methoxy oxygen is a very weak acceptor.
Dipole Moment High The vector sum of the N-lone pair, C-Cl bond, and C-O bond creates a distinct dipole, influencing binding pocket orientation.
Electronic Distribution Diagram

The following graph visualizes the competing electronic effects centered on the C3 attachment point.

ElectronicEffects N1 Nitrogen (N1) Electron Sink (-M, -I) C3 C3 Attachment (Target) N1->C3 Weak Withdrawal (Meta) Cl4 Chlorine (C4) Inductive Withdrawal (-I) Steric Bulk N1->Cl4 Activates (Para) Cl4->C3 Withdraws e- (-I) OMe6 Methoxy (C6) Resonance Donor (+M) OMe6->C3 Donates e- (+M) (Para-like)

Caption: Electronic vector map showing the dominance of 6-OMe resonance donation (Green) countering 4-Cl inductive withdrawal (Red) at the C3 position.

Synthetic Architecture & Reactivity

Synthesizing this moiety typically involves constructing the pyridine core or functionalizing a pre-existing 2,4-substituted pyridine. The most common entry point for medicinal chemistry is via Metal-Halogen Exchange to generate a boronic acid/ester for Suzuki coupling.

Primary Synthetic Route: The Boronic Acid Strategy

This protocol avoids the instability of 2-pyridyl boronates by utilizing the stable 3-pyridyl position.

Precursor: 5-Bromo-4-chloro-2-methoxypyridine (Commercial or synthesized from 4-chloro-2-methoxypyridine).

Protocol:

  • Solvent: Anhydrous THF or Et₂O (strictly dry).

  • Temperature: -78°C (Critical to prevent "Dance" rearrangement or elimination).

  • Reagents:

    • n-Butyllithium (1.1 equiv) or i-PrMgCl·LiCl (TurboGrignard) for milder exchange.

    • Triisopropyl borate (B(OiPr)₃) (1.5 equiv).

  • Mechanism: Lithium-Halogen exchange occurs selectively at the C5-Br position (C3 in "yl" numbering) due to the stabilization of the resulting aryl lithium by the adjacent Cl and OMe groups.

  • Quench: Acidic hydrolysis (aqueous NH₄Cl or dilute HCl).

Reactivity Profile: SNAr Liability

Researchers must be aware of the SNAr liability at the C4 position.

  • Risk: The Chlorine at C4 is para to the Nitrogen. Strong nucleophiles (thiols, primary amines) can displace this chloride, especially in polar aprotic solvents (DMSO, DMF) at elevated temperatures.

  • Mitigation: The C6-Methoxy group donates electron density, deactivating the ring slightly compared to a simple 4-chloropyridine. However, under harsh Suzuki conditions (high base, high heat), side reactions displacing the Cl are possible.

  • Recommendation: Use mild bases (K₃PO₄, Cs₂CO₃) and lower temperatures (<80°C) during cross-coupling.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Chloro-2-methoxypyridine Step1 Bromination (NBS, MeCN, RT) Start->Step1 Inter 5-Bromo-4-chloro- 2-methoxypyridine Step1->Inter Step2 Li-Halogen Exchange (n-BuLi, THF, -78°C) Inter->Step2 Lithio [3-Lithio Species] Step2->Lithio Step3 Boron Quench (B(OiPr)3, then H3O+) Lithio->Step3 Product (4-Chloro-6-methoxypyridin- 3-yl)boronic acid Step3->Product

Caption: Step-wise synthesis of the boronic acid coupling partner from the commercially available pyridine precursor.

Medicinal Chemistry Utility

Bioisosterism: The "Better" Phenyl

The 4-chloro-6-methoxypyridin-3-yl group is a direct bioisostere of the 2-chloro-4-methoxyphenyl moiety.

  • Solubility: The pyridine nitrogen (even with low basicity) improves aqueous solubility compared to the phenyl analog by breaking the lattice energy and increasing polarity.

  • Metabolic Stability:

    • Alpha-Blocking: The C6-OMe blocks one alpha-position from metabolic oxidation (a common clearance pathway for pyridines via Aldehyde Oxidase).

    • Gamma-Blocking: The C4-Cl blocks the gamma-position.

    • N-Oxidation: The electron-withdrawing Cl and OMe (inductive) reduce the nucleophilicity of the Nitrogen, making N-oxide formation less likely than in electron-rich pyridines.

Case Study Applications
  • Kinase Inhibitors: Used to target the hinge region or hydrophobic back-pocket, where the Cl provides a lipophilic fill and the OMe can engage in specific H-bond networks or fill a small cavity.

  • DHODH Inhibitors: As cited in patent literature (e.g., Vertex Pharmaceuticals), this moiety serves as a stable, rigid linker that positions the pharmacophore correctly while modulating physicochemical properties.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling (4-chloro-6-methoxypyridin-3-yl)boronic acid with an aryl halide.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust for heteroaryls.

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) - Mild enough to prevent Cl displacement.

  • Solvent: 1,4-Dioxane / Water (4:1).

Procedure:

  • Charge a microwave vial with Aryl Halide, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane and K₂CO₃ solution.

  • Heat to 80°C for 4–12 hours. Note: Avoid temperatures >100°C to protect the C4-Cl bond.

  • Monitor by LCMS. The product will show a characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

References

  • Vertex Pharmaceuticals Inc. (2022). Dihydroorotate dehydrogenase inhibitors. US Patent App. 2022/0089568 A1.[3] Link

  • Boc Sciences . Building Block: (4-chloro-6-methoxypyridin-3-yl)methanol.

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 12288, 4-Chloropyridine. Link

  • BenchChem . Application Notes for (4-Methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling. Link

  • Gros, P., & Fort, Y. (2002). Lithium-halogen exchange in 2-bromo- and 3-bromopyridines. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol from 4-chloro-6-methoxynicotinic acid

Executive Summary This guide details the synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol , a critical pharmacophore scaffold used in the development of tyrosine kinase inhibitors and allosteric modulators. The tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol , a critical pharmacophore scaffold used in the development of tyrosine kinase inhibitors and allosteric modulators.

The transformation requires the reduction of a carboxylic acid to a primary alcohol in the presence of a C4-chloride and a C6-methoxy group. This substitution pattern presents a specific chemoselectivity challenge: the C4-chloride is activated towards nucleophilic aromatic substitution (


) and hydrodehalogenation. Standard strong reducing agents (e.g., 

) often lead to dechlorination or over-reduction.

This protocol prioritizes the Mixed Anhydride Activation/Reduction strategy, a mild, scalable, and high-yielding approach that preserves the halogen substituent. A secondary Borane-THF method is provided for high-throughput, small-scale applications.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The target molecule contains a "push-pull" pyridine ring. The electron-withdrawing chlorine at C4 and nitrogen at C1 make the ring electron-deficient, while the methoxy at C6 provides donation.

  • Risk 1: Dechlorination. Palladium-catalyzed hydrogenation or dissolving metal reductions will strip the chlorine.

  • Risk 2:

    
     Displacement.  The C4-Cl is labile. Strong nucleophiles (e.g., methoxide generated during ester reduction) can displace the chloride to form the 4,6-dimethoxy analog.
    
  • Risk 3: Over-reduction. Reducing the pyridine ring itself (rare but possible with high pressure/temp).

Selected Pathway: Mixed Anhydride Reduction

This method operates via the activation of the carboxylic acid with an alkyl chloroformate to form a mixed anhydride, followed by in situ reduction with Sodium Borohydride (


).
  • Mechanism: Formation of an acyl phosphate-like intermediate (mixed anhydride) which is highly electrophilic and reduces rapidly at 0°C.

  • Advantages: Avoids strong Lewis acids; operates at low temperature; uses inexpensive reagents; high tolerance for halogens.

Pathway Visualization

SynthesisStrategy Start 4-Chloro-6-methoxypyridin-3-carboxylic acid Activation Mixed Anhydride Intermediate (Unstable, In-situ) Start->Activation i-BuOCOCl, NMM THF, 0°C Risk1 Risk: Dechlorinated Product Start->Risk1 LiAlH4 (Avoid) Product (4-Chloro-6-methoxypyridin-3-yl)methanol Activation->Product NaBH4, H2O 0°C to RT Risk2 Risk: 4,6-Dimethoxy Analog (SnAr Side Reaction) Activation->Risk2 High Temp / Strong Base

Figure 1: Strategic pathway highlighting the chosen Mixed Anhydride route and potential pitfalls.

Experimental Protocols

Method A: Mixed Anhydride Reduction (Recommended)

Scale: 10.0 g (Scale-up ready) Time: 4–6 Hours Yield Target: 85–92%

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
4-Chloro-6-methoxynicotinic acid 187.581.010.0 gSM
Isobutyl Chloroformate (IBCF) 136.581.28.74 g (8.3 mL)Activator
N-Methylmorpholine (NMM) 101.151.26.47 g (7.0 mL)Base
Sodium Borohydride (

)
37.833.06.05 gReductant
Tetrahydrofuran (THF) 72.11-100 mLSolvent (Anhydrous)
Methanol 32.04-20 mLCo-solvent (Quench)
Step-by-Step Procedure
  • Activation (Formation of Mixed Anhydride):

    • Charge a dry 500 mL 3-neck round-bottom flask (RBF) with 4-Chloro-6-methoxynicotinic acid (10.0 g) and anhydrous THF (100 mL).

    • Cool the suspension to -10°C using an ice/salt bath or cryostat.

    • Add N-Methylmorpholine (NMM) (7.0 mL) dropwise over 5 minutes. The solution may clear slightly.

    • Add Isobutyl Chloroformate (IBCF) (8.3 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes. Critical: Maintain internal temperature < -5°C to prevent decomposition of the anhydride.

    • Stir at -5°C to 0°C for 45 minutes. A white precipitate (NMM·HCl) will form.

  • Reduction:

    • Prepare a solution of

      
        (6.05 g) in Water  (15 mL). Note: Freshly prepared solution is critical.
      
    • Rapid Addition: While vigorously stirring the anhydride suspension at -5°C, add the aqueous

      
       solution in one portion (or rapid dropwise if controlling gas evolution is needed).
      
    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure adequate venting.
    • Allow the reaction to warm to Room Temperature (20–25°C) over 2 hours.

  • Workup:

    • Quench the reaction carefully with 1N HCl (approx. 20 mL) until pH is neutral (pH 7). Do not acidify strongly (< pH 4) to avoid demethylation or pyridine salt formation.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Sat.

      
        (30 mL) followed by Brine  (30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate to dryness.
      
  • Purification:

    • The crude product is usually a white to off-white solid of sufficient purity (>95%).

    • If necessary, recrystallize from Heptane/EtOAc (4:1) or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Borane-THF Reduction (Alternative)

Use Case: Small scale (<1 g) or when high-throughput parallel synthesis is required.

Procedure
  • Dissolve 4-Chloro-6-methoxynicotinic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen.

  • Cool to 0°C.

  • Add

    
     complex  (1.0 M in THF, 2.5 equiv) dropwise.
    
  • Stir at 0°C for 30 mins, then warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases. Then add 1M HCl and reflux for 30 mins (to break amine-borane complexes).

  • Neutralize with NaOH to pH 8, extract with DCM, dry, and concentrate.

Quality Control & Analytical Data

Expected Analytical Parameters
TestSpecificationNotes
Appearance White to off-white crystalline solid
HPLC Purity > 98.0% (Area %)Column: C18, Mobile Phase:

/ACN (0.1% TFA)
Mass Spec (ESI)

(approx)
Distinct Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl)
NMR Interpretation ( )
  • 
     8.15 (s, 1H, C2-H):  Most deshielded proton, singlet due to lack of adjacent protons.
    
  • 
     6.85 (s, 1H, C5-H):  Shielded by the ortho-methoxy group.
    
  • 
     4.65 (s/d, 2H, 
    
    
    
    ):
    Benzylic-type methylene.
  • 
     3.95 (s, 3H, 
    
    
    
    ):
    Characteristic methoxy singlet.
  • 
     2.10 (br s, 1H, OH):  Exchangeable with 
    
    
    
    .

Process Workflow Diagram

Workflow Step1 Step 1: Activation SM + NMM + IBCF in THF (-10°C, 45 min) Step2 Step 2: Reduction Add NaBH4 (aq) rapidly (Gas Evolution!, 0°C -> RT) Step1->Step2 Formation of Mixed Anhydride Step3 Step 3: Quench & Workup Neutralize (pH 7), Evaporate THF Extract w/ EtOAc Step2->Step3 Conversion to Alcohol Step4 Step 4: Isolation Dry, Concentrate, Recrystallize Step3->Step4 Purification

Figure 2: Operational workflow for the Mixed Anhydride reduction protocol.

Safety & Troubleshooting

Critical Safety Hazards
  • Isobutyl Chloroformate: Toxic and lachrymator. Handle in a fume hood.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water. Ensure reactor is vented.

  • Pyridine Derivatives: Potential skin irritants and CNS depressants. Wear proper PPE (gloves, goggles).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete activation (Step 1)Ensure Temp < 0°C during IBCF addition. Increase activation time.
Dechlorination Observed Reaction temperature too highKeep reaction strictly at 0°C during hydride addition.
Ester Formation Quench with alcohol too aggressiveUse water/HCl for quench instead of MeOH if ester byproduct forms.
Product is Oily Residual solvent or NMMDry under high vacuum for 12h. Recrystallize from Heptane.

References

  • Reduction of Carboxylic Acids via Mixed Anhydrides

    • Title: "Reduction of Carboxylic Acids to Alcohols with Sodium Borohydride via Mixed Anhydrides"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Borane Reduction of Chloropyridines

    • Title: "Selective reductions of substituted nicotinic acids"
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Synthesis of Bosutinib Intermediates (Analogous Chemistry)
  • General Guide to Pyridine Functionalization

    • Title: "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques"
    • Source:Wiley Online Library
    • URL:[Link]

Sources

Application

Application Note: Reaction Protocols for Oxidizing (4-Chloro-6-methoxypyridin-3-yl)methanol to Aldehyde

Executive Summary This application note details the validated protocols for the oxidation of (4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) to its corresponding aldehyde, 4-Chloro-6-methoxynicotinaldehyde ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the oxidation of (4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) to its corresponding aldehyde, 4-Chloro-6-methoxynicotinaldehyde . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly kinase inhibitors where the nicotinic aldehyde serves as a scaffold for heterocycle formation.

The guide prioritizes chemoselectivity to prevent over-oxidation to the carboxylic acid and functional group tolerance to maintain the integrity of the labile C4-chlorine and C6-methoxy substituents. Three distinct methodologies are presented:

  • Manganese Dioxide (MnO₂): The industry standard for activated heterocyclic alcohols.

  • Swern Oxidation: The high-yielding, low-temperature protocol for scale-up.

  • Dess-Martin Periodinane (DMP): The rapid, bench-scale method for high-value aliquots.

Chemical Analysis & Mechanistic Insight

Substrate Characterization

The substrate features a pyridine core decorated with competing electronic effects:

  • C3-Hydroxymethyl: The site of oxidation. Being attached to a pyridine ring, this alcohol is "benzylic-like" (activated), significantly lowering the activation energy for oxidation compared to aliphatic alcohols.

  • C4-Chloro (EWG): Inductively electron-withdrawing. It deactivates the ring but also makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions.

  • C6-Methoxy (EDG): Electron-donating via resonance. It partially counteracts the deactivation from the chlorine and nitrogen, but its primary role here is steric and electronic modulation.

Strategic Considerations
  • Basicity: The pyridine nitrogen can coordinate with Lewis acidic oxidants or metal catalysts, potentially stalling reactions.

  • Lability: The C4-Cl bond is stable under oxidative conditions but vulnerable to displacement by strong nucleophiles (e.g., methoxide) if generated in situ.

  • Over-oxidation: While less prone than aliphatic aldehydes, nicotinic aldehydes can oxidize to carboxylic acids in the presence of water and strong oxidants (e.g., KMnO₄, Jones Reagent).

ReactionScheme Substrate (4-Chloro-6-methoxypyridin-3-yl)methanol (C8H10ClNO2) Intermediate Alkoxy Intermediate (Method Dependent) Substrate->Intermediate Activation Product 4-Chloro-6-methoxynicotinaldehyde (C8H8ClNO2) Intermediate->Product Elimination/-2H SideProduct Carboxylic Acid (Over-oxidation Risk) Product->SideProduct [O] + H2O (Avoid)

Figure 1: General reaction pathway and potential over-oxidation risk.

Experimental Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Best For: Routine bench synthesis, acid-sensitive substrates, and avoiding aqueous workups. Mechanism: Radical mechanism on the heterogeneous surface of MnO₂. Highly selective for allylic/benzylic alcohols.

Reagents & Equipment[1][2][3][4][5][6]
  • Oxidant: Activated MnO₂ (Commercial "precipitated active" grade or freshly prepared).

    • Note: Activity varies batch-to-batch. "Activated" usually means <5 micron particle size and specific hydration state.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous is preferred to prevent catalyst deactivation.

  • Stoichiometry: 10–20 equivalents (by mass or mole) relative to substrate.

Protocol Steps
  • Preparation: Dry the commercial MnO₂ in an oven at 110°C for 12 hours prior to use if the bottle has been open for long periods. This removes excess physisorbed water which deactivates the surface.

  • Dissolution: Dissolve (4-Chloro-6-methoxypyridin-3-yl)methanol (1.0 eq) in DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ (10 equivalents by weight) in one portion.

  • Reaction: Stir vigorously at reflux (40°C) or room temperature.

    • Tip: Vigor is crucial. The reaction is heterogeneous; mass transfer to the solid surface is the rate-limiting step.

  • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes). The aldehyde will appear as a less polar spot (higher R_f). Reaction time: 4–16 hours.

  • Workup: Filter the suspension through a pad of Celite® or diatomaceous earth. Wash the pad thoroughly with DCM or EtOAc to recover adsorbed product.[2]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude aldehyde.

Validation:

  • Success Indicator: Disappearance of the broad O-H stretch (~3300 cm⁻¹) in IR; appearance of sharp C=O stretch (~1690-1700 cm⁻¹).

  • Troubleshooting: If the reaction stalls, add fresh MnO₂ (5 eq) or add activated molecular sieves to the mixture to scavenge water produced during oxidation.

Method B: Swern Oxidation

Best For: Large-scale batches (>10g), high yield requirements, and strictly anhydrous conditions. Mechanism: Activation of DMSO by oxalyl chloride to form a chlorosulfonium intermediate, followed by alcohol attack and base-mediated elimination.[7][8]

Reagents & Equipment[1][2][3][4][5][6]
  • Activator: Oxalyl Chloride ((COCl)₂).

  • Oxidant: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Base: Triethylamine (Et₃N), dry.

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Conditions: Cryogenic (-78°C).

Protocol Steps
  • Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.2 eq) in DCM. Cool to -78°C.

  • DMSO Addition: Add DMSO (2.4 eq) dropwise over 15 minutes. Control exotherm. Stir for 15 mins at -78°C to form the active dimethylchlorosulfonium chloride.

  • Substrate Addition: Dissolve (4-Chloro-6-methoxypyridin-3-yl)methanol (1.0 eq) in minimum DCM and add dropwise to the mixture at -78°C.

    • Critical: Maintain temp < -60°C to prevent Pummerer rearrangement side products.

  • Incubation: Stir for 30–45 minutes at -78°C. The alcohol reacts to form the alkoxysulfonium ion.

  • Elimination: Add Et₃N (5.0 eq) dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 1–2 hours. The reaction completes during this warming phase.

  • Quench: Add saturated NH₄Cl solution or water.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Safety Note: This reaction generates CO and CO₂ gas (toxic/asphyxiant) and Dimethyl Sulfide (stench). Perform strictly in a fume hood.

Method C: Dess-Martin Periodinane (DMP)

Best For: Small scale, high-value material, rapid turnaround. Mechanism: Hypervalent iodine species acts as a mild oxidant.

Protocol Steps
  • Dissolution: Dissolve substrate (1.0 eq) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism, though typically standard DCM is used).

  • Addition: Add DMP (1.2–1.5 eq) in one portion at 0°C or Room Temperature.

  • Reaction: Stir at RT. Reaction is typically fast (30 min – 2 hours).

  • Quench: Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution.

    • Reason: Thiosulfate reduces unreacted iodine species; bicarbonate neutralizes acetic acid byproducts.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM.

Method Selection Guide

The following decision tree assists in selecting the optimal protocol based on project constraints.

SelectionGuide Start Start: Select Oxidation Method Scale What is the reaction scale? Start->Scale Small Small (< 1g) Scale->Small Large Large (> 10g) Scale->Large DMP Method C: Dess-Martin (Fast, Easy, Expensive) Small->DMP Speed Priority MnO2 Method A: MnO2 (Robust, Heterogeneous, Cheap) Small->MnO2 Cost Priority Sens Is the lab equipped for -78°C? Large->Sens Sens->MnO2 No Swern Method B: Swern (Scalable, High Yield, Odorous) Sens->Swern Yes

Figure 2: Decision matrix for oxidation method selection.

Comparative Data Analysis

FeatureMethod A: MnO₂Method B: SwernMethod C: DMP
Yield 75–85%85–95%80–90%
Reaction Time 4–16 Hours2–3 Hours0.5–2 Hours
Purification Filtration (Simple)Extraction (Standard)Extraction + Wash
Scalability Medium (Solvent volume high)HighLow (Reagent cost)
Atom Economy Poor (Excess MnO₂ needed)ModerateModerate
Safety Profile High (Inert solid)Low (Toxic gas/Stench)Moderate (Shock sensitive dry)

References

  • Manganese Dioxide Oxidation of Heterocyclic Alcohols

    • Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[5][9] Organic & Biomolecular Chemistry, 2005.

    • Application Note: MnO₂ is the preferred reagent for pyridyl and quinolyl carbinols due to the stabilization of the radical intermediate by the arom
    • Source:

  • Swern Oxidation Protocol & Mechanism

    • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[4] A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651–1660.

    • Relevance: Establishes the standard conditions for primary alcohol oxidation avoiding over-oxid
    • Source:

  • Dess-Martin Periodinane Utility

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156.
    • Source:

  • Substrate Specifics (Pyridine Derivatives)

    • Various patents utilize 4-chloro-6-methoxynicotinaldehyde as an intermediate for c-Met kinase inhibitors.
    • Source:

Sources

Method

Using (4-Chloro-6-methoxypyridin-3-yl)methanol as a pharmaceutical intermediate

Application Note: (4-Chloro-6-methoxypyridin-3-yl)methanol as a Pharmaceutical Intermediate Part 1: Strategic Chemical Profile (4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) is a trifunctional pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Chloro-6-methoxypyridin-3-yl)methanol as a Pharmaceutical Intermediate

Part 1: Strategic Chemical Profile

(4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3) is a trifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR modulators, and PROTAC linkers. Its value in medicinal chemistry stems from its orthogonal reactivity , allowing sequential functionalization at three distinct sites without the need for extensive protecting group strategies.

The Orthogonal Reactivity Triad
  • C4-Chlorine (The "Warhead" Handle):

    • Reactivity: Highly activated for Nucleophilic Aromatic Substitution (

      
      ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Mechanistic Insight: The pyridine nitrogen renders the C4 position electron-deficient. While the C6-methoxy group is electron-donating by resonance, the 4-position remains sufficiently electrophilic for substitution, particularly with amine nucleophiles.

  • C3-Hydroxymethyl (The "Linker" Handle):

    • Reactivity: Standard primary alcohol chemistry. It serves as a pivot point for extending carbon chains via oxidation (to aldehyde) followed by reductive amination, or conversion to a leaving group (mesylate/halide) for etherification.

  • C6-Methoxy (The "Tuning" Element):

    • Reactivity: Generally stable under standard coupling conditions. It provides metabolic stability and solubility. It can be selectively demethylated (using

      
       or pyridine-HCl) to generate a pyridone, a common motif in hydrogen-bond donor/acceptor systems.
      

Part 2: Synthetic Transformation Map

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Scaffold (4-Chloro-6-methoxypyridin-3-yl)methanol (Core) Oxidation Oxidation (Swern/TEMPO) Scaffold->Oxidation C3-OH SnAr SnAr Displacement (Amines) Scaffold->SnAr C4-Cl Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki C4-Cl Chlorination Chlorination (SOCl2) Scaffold->Chlorination C3-OH Aldehyde Pyridine-3-carbaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde AminoPyridine 4-Amino-6-methoxypyridine (Kinase Hinge Binder) SnAr->AminoPyridine Biaryl 4-Aryl-6-methoxypyridine (Biaryl Core) Suzuki->Biaryl BenzylCl 3-(Chloromethyl)pyridine (Alkylation Agent) Chlorination->BenzylCl

Caption: Divergent synthetic pathways for (4-Chloro-6-methoxypyridin-3-yl)methanol showing orthogonal functionalization at C3 and C4.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C4

Objective: Synthesis of a 4-amino-substituted pyridine derivative (common kinase inhibitor motif). Challenge: Preventing side reactions at the alcohol or methoxy groups. Solution: Use of a polar aprotic solvent and controlled temperature to favor C4 substitution over C6 demethylation.

Reagents:

  • Scaffold: (4-Chloro-6-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (

    
    -Methyl-2-pyrrolidone)
    

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.76 mmol) of the scaffold in 5 mL of DMSO.

  • Addition: Add DIPEA (2.0 mL, 11.5 mmol) followed by the amine nucleophile (6.9 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
    
    • Expert Insight: The reaction typically reaches completion in 4–6 hours. If the reaction is sluggish, add catalytic KI (0.1 equiv) to activate the chloride.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2] Pour into 50 mL of ice-water.

    • Observation: The product often precipitates as a solid. If so, filter and wash with water.

    • If no precipitate forms, extract with EtOAc (3 x 20 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Validation Criteria:

  • LC-MS: Disappearance of the distinctive Chlorine isotope pattern (3:1 ratio of M/M+2). Appearance of the product mass (M+H).

  • 1H NMR: An upfield shift of the C5-proton on the pyridine ring is typically observed due to the electron-donating effect of the new amine substituent.

Protocol B: Swern Oxidation to Pyridine-3-carbaldehyde

Objective: Converting the alcohol to an aldehyde for subsequent reductive amination (e.g., attaching a solubilizing tail).

Reagents:

  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Cool a solution of oxalyl chloride in DCM to -78°C . Add DMSO dropwise. Stir for 15 minutes.

  • Oxidation: Add a solution of the scaffold (dissolved in minimum DCM) dropwise to the activated DMSO mixture. Stir at -78°C for 30 minutes.

  • Termination: Add

    
     dropwise. The mixture will turn into a thick white suspension.
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    
  • Purification: Flash chromatography (rapid elution).

  • Expert Tip: Pyridine aldehydes are prone to hydration or oxidation to carboxylic acids in air. Store under nitrogen or use immediately in the next step (Reductive Amination).

Part 4: Case Study – Design of a Type I Kinase Inhibitor

This scaffold is ideal for constructing Type I Kinase Inhibitors which bind to the ATP-binding pocket in the active conformation.

Design Logic:

  • Hinge Binder: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the kinase hinge region.

  • Solvent Front: The C3-position (methanol derived) is extended to project into the solvent, improving solubility and pharmacokinetic properties.

  • Hydrophobic Pocket: The C4-substituent (introduced via

    
     or Suzuki) occupies the hydrophobic back-pocket.
    

Workflow Diagram:

KinaseInhibitor Step1 Step 1: Oxidation (Create Linker Handle) Step2 Step 2: Reductive Amination (Attach Solubilizing Tail) Step1->Step2 Aldehyde Intermediate Step3 Step 3: SnAr / Suzuki (Install Hydrophobic Core) Step2->Step3 Tail-Attached Scaffold Final Final Drug Candidate (Type I Inhibitor) Step3->Final

Caption: Sequential synthesis of a kinase inhibitor starting from the (4-Chloro-6-methoxypyridin-3-yl)methanol core.

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Low Yield in

Deactivation by 6-OMe groupSwitch to Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu). The catalyst overcomes the electronic deactivation.
Product is Water Soluble Pyridine nitrogen protonationDuring workup, ensure the aqueous phase pH is >10. Use DCM/Isopropanol (3:1) for extraction if the product is polar.
Aldehyde Instability Hydrate formationDo not store the aldehyde. Perform a "one-pot" reductive amination by adding the amine and

directly to the crude aldehyde.

References

  • Synthesis of 4-anilinoquinolines (Mechanistic Analog)

    • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters (via PubMed Central).
    • URL:[Link]

  • Suzuki Coupling of Chloropyridines

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Swern Oxidation Protocol

    • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones.[1][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • SnAr Reactivity of Pyridines

    • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
    • Source:Frontiers in Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of (4-Chloro-6-methoxypyridin-3-yl)methanol

Executive Summary & Strategic Significance Target Molecule: (4-Chloro-6-methoxypyridin-3-yl)methanol Role: Key pharmacophore intermediate, often utilized in the synthesis of PI3K/mTOR kinase inhibitors and other heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Target Molecule: (4-Chloro-6-methoxypyridin-3-yl)methanol Role: Key pharmacophore intermediate, often utilized in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic bioactive agents.

The Challenge: This substrate presents a "perfect storm" of deactivation and interference factors for Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The 6-methoxy group is a strong resonance donor (

    
    ), increasing electron density on the pyridine ring. This significantly raises the activation energy for the oxidative addition of the 4-chloro  substituent, making it sluggish compared to electron-deficient chloropyridines.
    
  • Steric/Cheletic Interference: The 3-hydroxymethyl group contains a free protic alcohol. While generally tolerated, it can coordinate to Pd(II) species or undergo competitive deprotonation by strong bases, potentially leading to side reactions or catalyst sequestration.

  • Leaving Group: Aryl chlorides are inherently less reactive than bromides or iodides (

    
    ).
    

The Solution: This protocol utilizes biaryl monophosphine ligands (Buchwald Ligands) or bidentate ferrocenyl ligands to facilitate oxidative addition on the electron-rich chloride while maintaining stability in the presence of the free alcohol.

Mechanistic Analysis & Catalyst Selection

Electronic Landscape

The reaction success hinges on the Oxidative Addition step.[1]

  • Standard Pd(PPh3)4: Likely to fail or give low yields due to insufficient electron density on the metal center to break the deactivated C-Cl bond.

  • Recommended Systems:

    • System A (Robust): Pd(dppf)Cl2 – The large bite angle and bidentate nature prevent

      
      -hydride elimination (if alkyl groups were present) and offer thermal stability.
      
    • System B (High-Turnover): Pd(OAc)2 + SPhos or XPhos Pd G3 – These electron-rich, bulky ligands promote oxidative addition into difficult aryl chlorides and protect the active Pd(0) species.

The "Free Alcohol" Factor

The 3-hydroxymethyl group (-CH2OH) poses a solubility and acidity challenge.

  • Base Selection: Avoid strong alkoxides (NaOtBu) which may deprotonate the alcohol (

    
    ) completely, forming an alkoxide that can bridge Pd centers.
    
  • Optimal Base: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3. These provide sufficient basicity for transmetallation without generating high concentrations of interfering alkoxides.

Optimization Matrix

ParameterStandard ConditionsHigh-Performance ConditionsRationale
Catalyst Pd(dppf)Cl2·DCM (5 mol%)XPhos Pd G3 (2-3 mol%)XPhos ensures oxidative addition on electron-rich Cl.
Base K2CO3 (2.0 equiv)K3PO4 (2.0 - 3.0 equiv)K3PO4 is superior for heteroaryl chlorides.
Solvent 1,4-Dioxane / H2O (4:1)n-Butanol or Toluene / H2OProtic co-solvents (n-BuOH) often stabilize polar substrates.
Temp 80–90 °C100–110 °CHigh energy barrier requires elevated temp.
Time 12–16 h2–6 hFaster kinetics with active precatalysts.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Best for initial screening and when cost of catalyst is a constraint.

Reagents:

  • Substrate: (4-Chloro-6-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·DCM) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyridine substrate, boronic acid, and K2CO3.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2·DCM catalyst.[2] Note: Adding catalyst last prevents oxidation during solids handling.

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture. Concentration should be approx. 0.1 M to 0.2 M relative to the substrate.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously.

  • Monitoring: Check via LC-MS or TLC after 4 hours. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar alcohols).

Protocol B: The "High-Efficiency" Method (XPhos Pd G3)

Required for sterically demanding boronic acids or if Protocol A fails.

Reagents:

  • Substrate: (4-Chloro-6-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.03 equiv)

  • Base: Potassium Phosphate Tribasic (K3PO4) (3.0 equiv)[3]

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step:

  • Solvent Prep: Degas solvents thoroughly by sparging with Argon for 15 mins.

  • Solids: Combine substrate, boronic acid, XPhos Pd G3, and K3PO4 in a reaction vessel.

  • Cycle: Evacuate and backfill with Argon (3 cycles).

  • Start: Add solvent mixture.[1]

  • Heat: Heat to 60–80°C . (XPhos is active at lower temperatures; overheating can sometimes lead to dehalogenation).

  • Completion: Reaction is often complete within 2-4 hours.

Visualized Reaction Workflow

SuzukiWorkflow Start Start: (4-Chloro-6-methoxypyridin-3-yl)methanol Decision Check Boronic Acid Sterics Start->Decision RouteA Standard: Unhindered Aryl/Heteroaryl Decision->RouteA Simple RouteB Difficult: Sterically Hindered / Ortho-subs Decision->RouteB Complex CondA Protocol A: Pd(dppf)Cl2 (5%) K2CO3 / Dioxane:H2O 90°C RouteA->CondA CondB Protocol B: XPhos Pd G3 (2%) K3PO4 / THF:H2O 80°C RouteB->CondB Monitor Monitor: LC-MS @ 4h CondA->Monitor CondB->Monitor Result Target Biaryl Product Monitor->Result Complete

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner complexity.

Troubleshooting & Critical Control Points

Issue 1: Protodehalogenation (Reduction of Cl to H)
  • Symptom: LC-MS shows mass [M-34].

  • Cause:

    
    -hydride elimination from the solvent or ligand, or excessive heat.
    
  • Fix:

    • Switch solvent to Toluene/Water (non-protic organic phase).

    • Use Pd(OAc)2 + SPhos (SPhos is highly resistant to this side reaction).

    • Lower temperature to 70°C.

Issue 2: No Reaction (Recovery of SM)
  • Symptom: Substrate remains unchanged.

  • Cause: Catalyst poisoning by the pyridine nitrogen or failure to oxidatively add.

  • Fix:

    • Increase catalyst loading to 10 mol%.

    • Switch to XPhos or BrettPhos (bulky ligands prevent N-coordination).

    • Ensure thorough degassing (O2 kills electron-rich phosphines).

Issue 3: Low Solubility
  • Symptom: Gumming or precipitation.

  • Fix: Add n-Butanol as a co-solvent (10-20% v/v). The alcohol group on the substrate interacts well with butanol, improving homogeneity.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Use of Buchwald Precatalysts (XPhos Pd G3)

    • Bruno, N. C., et al. (2013).
  • Surfactant/Water Conditions (Green Chemistry Alternative)

    • Lipshutz, B. H., et al. (2008). Suzuki−Miyaura Couplings in Water at Room Temperature. Journal of the American Chemical Society.[1]

  • General Handbook on Pyridine Coupling

    • Li, J. J. (2014).[4] Name Reactions in Heterocyclic Chemistry II. Wiley.[1]

Sources

Method

Strategic Protection of Hydroxymethyl Pyridines: Overcoming N-Nucleophilicity

Abstract Protecting hydroxymethyl groups ( ) on pyridine scaffolds presents a unique chemoselective challenge: the competition between the hydroxyl oxygen and the pyridine nitrogen. Standard protecting group (PG) strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protecting hydroxymethyl groups (


) on pyridine scaffolds presents a unique chemoselective challenge: the competition between the hydroxyl oxygen and the pyridine nitrogen. Standard protecting group (PG) strategies often fail due to irreversible 

-alkylation (quaternization) or the formation of unstable salts. This guide details field-proven strategies to selectively protect the alcohol moiety while maintaining the integrity of the heteroaromatic ring. We prioritize Silyl Ethers (TBDMS) and Acetal Ethers (THP) as the most robust solutions, providing optimized protocols that circumvent

-nucleophilic interference.

Strategic Analysis: The "N vs. O" Competition

The fundamental difficulty in manipulating pyridine-methanols lies in the dual nucleophilicity of the substrate.

  • The Hydroxyl Group (

    
    -Nucleophile):  The target for protection. pKa ~16.
    
  • The Pyridine Nitrogen (

    
    -Nucleophile):  The interferer. pKa ~5.2 (conjugate acid).
    
The Trap: Irreversible Quaternization

In standard Williamson ether synthesis (e.g.,


), the pyridine nitrogen often attacks the alkyl halide electrophile faster than the alkoxide, or competitively, leading to pyridinium salts . Unlike 

-protection,

-alkylation is generally irreversible under standard deprotection conditions, effectively ruining the synthesis.
The Solution: Reversibility & Soft Electrophiles

To avoid this, we employ two strategies:

  • Strategy A (Silylation):

    
    -silylation can occur, but the 
    
    
    
    -Si bond is hyper-labile and hydrolyzes immediately during aqueous workup, leaving the stable
    
    
    -Si ether intact.
  • Strategy B (Vinyl Ethers): Using acid-catalyzed addition (e.g., DHP) avoids alkyl halides entirely, preventing quaternization.

Decision Matrix: Selecting the Right Group

PG_Selection Start Start: Hydroxymethyl Pyridine Q1 Is the Pyridine ring electron-rich (e.g., -OMe, -NH2)? Start->Q1 Q2 Subsequent Reaction Conditions? Q1->Q2 No (Standard) TBDMS Select TBDMS (Silyl Ether) Q1->TBDMS Yes (N is very nucleophilic) Q2->TBDMS Basic/Nucleophilic THP Select THP (Tetrahydropyranyl) Q2->THP Strongly Basic/Organolithiums Ac Select Acetate/Pivalate (Ester) Q2->Ac Acidic/Oxidative

Figure 1: Decision matrix for selecting protecting groups based on substrate electronics and downstream chemistry.

Comparative Data: Stability Profiles

Protecting GroupReagent SystemRisk of

-Alkylation
Acid StabilityBase StabilityRemoval
TBDMS TBDMSCl / ImidazoleLow (Reversible

-Si)
Poor (< pH 4)ExcellentTBAF or Acid
THP DHP / PPTSZero (No alkyl halide)Poor (< pH 4)Excellentmild Acid (PPTS)
MOM MOM-Cl / DIPEAHigh (Permanent salt) GoodExcellentStrong Acid
Acetate Ac

O / Pyridine
LowModeratePoorBase (K

CO

)

Detailed Protocols

Protocol A: TBDMS Protection (The Gold Standard)

Rationale: TBDMS is the preferred choice. While the pyridine nitrogen may attack the silyl chloride to form an


-silyl pyridinium species, this intermediate is unstable to moisture. The aqueous workup hydrolyzes the 

-Si bond, regenerating the pyridine, while the strong

-Si bond remains.

Reagents:

  • Substrate: 2-Hydroxymethylpyridine (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[1][2]

  • Base/Catalyst: Imidazole (2.5 equiv)[1][2]

  • Solvent: Anhydrous DMF (Concentration ~0.5 M)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under Nitrogen (

    
    ).
    
  • Dissolution: Add the pyridine alcohol and imidazole to the flask. Dissolve in anhydrous DMF.

    • Note: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive

      
      -silyl-imidazolium intermediate.
      
  • Addition: Add TBDMSCl portion-wise over 5 minutes.

    • Observation: A white precipitate (Imidazole-HCl) may form.

  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC.[3][4]

    • TLC Tip: The

      
      -silylated side product may appear as a baseline spot that disappears upon water addition.
      
  • Workup (Critical):

    • Dilute with Diethyl Ether (

      
      ).
      
    • Wash 3x with Water (to remove DMF and hydrolyze any

      
      -silyl species).
      
    • Wash 1x with Brine.[3]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica flash chromatography (typically Hexanes/EtOAc).
    

Self-Validation:

  • 1H NMR: Look for the disappearance of the

    
     proton and the appearance of two strong singlets: ~0.9 ppm (9H, 
    
    
    
    -butyl) and ~0.1 ppm (6H, dimethyl).
  • Absence of Salt: If the product is water-soluble or highly polar, you likely formed a salt. The TBDMS ether should be lipophilic.

Protocol B: THP Protection (The Acid-Labile Alternative)

Rationale: When silyl ethers are too labile or expensive, Tetrahydropyranyl (THP) ethers are ideal. This method uses Dihydropyran (DHP) and an acid catalyst. To prevent the catalyst from protonating the pyridine nitrogen (deactivating the ring), we use PPTS (Pyridinium p-toluenesulfonate), a buffered, mild acid that is compatible with pyridine substrates.

Reagents:

  • Substrate: Hydroxymethylpyridine (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Catalyst: PPTS (0.1 equiv)

  • Solvent: Anhydrous DCM[3]

Step-by-Step Workflow:

  • Setup: Dissolve substrate and DHP in DCM under

    
    .
    
  • Catalysis: Add PPTS in one portion.

  • Reaction: Stir at RT for 4–8 hours.

  • Quench: Add saturated aqueous

    
     solution. This neutralizes the acid and prevents hydrolysis during workup.
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Note: THP introduces a chiral center, often resulting in diastereomers (two spots on TLC/NMR). This is normal.

Protocol C: Deprotection Strategies

For TBDMS:

  • Standard: TBAF (1.1 equiv) in THF, 0°C to RT, 1 hr.

  • Warning: The Tetrabutylammonium cation can be hard to remove from polar pyridines.

  • Alternative (Cleanest): 1% HCl in Ethanol, RT, 30 mins. Followed by careful neutralization with solid

    
    .
    

For THP:

  • Standard: PPTS (0.2 equiv) in Ethanol,

    
    , 2-4 hrs.
    
  • Mechanism: Trans-acetalization with the solvent (ethanol).

Mechanism & Troubleshooting

The Reversible Silylation Mechanism

Understanding why TBDMS works despite


-nucleophilicity is key to troubleshooting.

Mechanism Substrate Pyridine-CH2-OH N_Attack Path A: N-Attack (Kinetic Trap) Substrate->N_Attack O_Attack Path B: O-Attack (Thermodynamic) Substrate->O_Attack Reagent TBDMS-Cl NSilyl N-Silyl Pyridinium (Unstable to H2O) N_Attack->NSilyl OSilyl O-Silyl Ether (Stable Product) O_Attack->OSilyl NSilyl->Substrate Aqueous Workup (Hydrolysis)

Figure 2: Reaction pathways. Path A is reversible upon workup; Path B yields the desired stable product.

Troubleshooting Guide
  • Problem: Low yield with TBDMS.

    • Cause: Pyridine nitrogen might be acting as a base, sequestering HCl and precipitating.

    • Fix: Increase Imidazole to 4.0 equiv to ensure it outcompetes the pyridine substrate for the HCl byproduct.

  • Problem: Product is stuck in the aqueous layer during workup.

    • Cause: The pyridine is protonated or quaternized.

    • Fix: Ensure the aqueous wash is basic (pH > 8) using saturated

      
      . Do not use strong acid washes.
      
  • Problem:

    
    -Alkylation occurred (using Benzyl bromide).
    
    • Fix: Switch to Benzyl 2,2,2-trichloroacetimidate with mild acid catalysis (Triflic acid catalytic) in DCM/Cyclohexane. This proceeds via an

      
      -like mechanism that favors the alcohol over the nitrogen.
      

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P. G. M.; Greene, T. W.[2] Wiley-Interscience, 2006.

    • Source:

  • Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers. Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972, 94, 6190–6191.

    • Source:

  • Pyridinium p-Toluenesulfonate (PPTS).[5] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols. Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. J. Org. Chem.1977 , 42, 3772–3774.

    • Source:

  • Selective Deprotection of Silyl Ethers. Crouch, R. D. Tetrahedron2004, 60, 5833–5871.

    • Source:

Sources

Application

Preparation of 3-(chloromethyl)-4-chloro-6-methoxypyridine from alcohol

An Application Note for the Preparation of 3-(chloromethyl)-4-chloro-6-methoxypyridine from (4-chloro-6-methoxy-pyridin-3-yl)methanol Abstract This application note provides a comprehensive, field-tested protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Preparation of 3-(chloromethyl)-4-chloro-6-methoxypyridine from (4-chloro-6-methoxy-pyridin-3-yl)methanol

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-(chloromethyl)-4-chloro-6-methoxypyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. The guide details the conversion of the precursor alcohol, (4-chloro-6-methoxy-pyridin-3-yl)methanol, utilizing thionyl chloride as the chlorinating agent. Emphasis is placed on the underlying reaction mechanism, operational safety, process optimization, and purification strategies. This document is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic procedure.

Introduction and Mechanistic Rationale

The conversion of primary alcohols to their corresponding alkyl chlorides is a fundamental transformation in organic synthesis. For heteroaromatic systems like substituted pyridines, this reaction provides a gateway to a variety of functional group interconversions, enabling the construction of complex molecular architectures. The target molecule, 3-(chloromethyl)-4-chloro-6-methoxypyridine, serves as a valuable intermediate for introducing the substituted pyridyl moiety in drug discovery programs.

The chlorination of alcohols is efficiently achieved using thionyl chloride (SOCl₂). This reagent is highly favored due to its reactivity and the convenient nature of its byproducts. The reaction proceeds through a mechanism that converts the hydroxyl group, a notoriously poor leaving group (OH⁻), into an excellent one.

The Mechanism of Action:

The reaction between an alcohol and thionyl chloride is generally taught as an Sₙ2 reaction, particularly for primary alcohols.[1][2] The process is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms an intermediate alkyl chlorosulfite.

In the presence of a base like pyridine, the liberated chloride ion (Cl⁻) acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside, leading to an inversion of stereochemistry (an Sₙ2 pathway).[1][3] However, for this specific substrate, which is a primary alcohol, the stereochemistry is not a concern. The primary advantage of this pathway is that the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the formation of the final product.[2]

Without a base, the reaction can sometimes proceed through an Sₙi (nucleophilic substitution with internal return) mechanism, which results in retention of configuration.[1][4] For a primary alcohol, the distinction is less critical, and the reaction reliably yields the desired alkyl chloride.

Experimental Protocol

This protocol details the conversion on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
(4-chloro-6-methoxy-pyridin-3-yl)methanolC₇H₈ClNO₂173.6010.01.0Solid
Thionyl Chloride (SOCl₂)SOCl₂118.9712.01.2d = 1.63 g/mL; bp = 79 °C; Fuming liquid[5]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--Solvent, bp = 39.6 °C
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01--Aqueous solution for neutralization
Brine (Saturated NaCl Solution)NaCl58.44--Aqueous solution for washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--Drying agent
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Addition funnel

  • Septa and nitrogen inlet/outlet (or drying tube)

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add (4-chloro-6-methoxy-pyridin-3-yl)methanol (1.74 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved or a fine suspension is formed.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon adding thionyl chloride.[6]

  • Reagent Addition: Slowly add thionyl chloride (0.88 mL, 1.43 g, 12.0 mmol) to the stirred solution dropwise via a syringe or an addition funnel over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly, quench the reaction by adding 20 mL of crushed ice or ice-cold water. Caution: This quenching is highly exothermic and will release HCl and SO₂ gas.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, 3-(chloromethyl)-4-chloro-6-methoxypyridine.

  • Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G A Reaction Setup (Alcohol + Anhydrous DCM) B Cool to 0 °C (Ice Bath) A->B Prepare for reagent addition C Slow Addition of SOCl₂ (Maintain T < 5 °C) B->C Control exothermicity D Reaction at RT (Monitor by TLC) C->D Allow reaction to proceed E Quenching & Neutralization (Ice Water, then NaHCO₃) D->E Stop reaction, remove excess reagent F Aqueous Workup (Extraction with DCM) E->F Isolate product in organic phase G Drying & Filtration (Anhydrous MgSO₄) F->G Remove water H Solvent Removal (Rotary Evaporation) G->H Isolate crude product I Purification (Chromatography/Recrystallization) H->I Obtain pure compound J Final Product Characterization I->J

Caption: Workflow for the synthesis of 3-(chloromethyl)-4-chloro-6-methoxypyridine.

Safety Precautions and Hazard Management

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.

  • Corrosive and Toxic: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[7] It is also toxic upon inhalation or ingestion. All handling must be done in a well-ventilated chemical fume hood.[8]

  • Water Reactivity: Thionyl chloride reacts violently with water and moisture, producing toxic gases (HCl and SO₂).[7][9] Ensure all glassware is thoroughly dried and use anhydrous solvents. Never use water to extinguish a thionyl chloride fire; use a dry chemical extinguisher instead.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or nitrile).[7][10]

  • Waste Disposal: Quench any residual thionyl chloride carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; low reaction temperature; short reaction time.Add a slight excess of SOCl₂; allow the reaction to stir longer at room temperature; gently warm if necessary.
Low Yield after Workup Incomplete extraction; product loss during neutralization.Perform additional extractions; ensure the aqueous layer is thoroughly extracted; avoid making the solution too basic.
Product is an inseparable oil Presence of impurities.Purify via flash column chromatography on silica gel.
Vigorous, uncontrolled reaction Reagent added too quickly; inadequate cooling.Ensure slow, dropwise addition of SOCl₂ at 0 °C with efficient stirring.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of 3-(chloromethyl)-4-chloro-6-methoxypyridine from its corresponding alcohol precursor. By understanding the underlying chemical principles and adhering strictly to the outlined safety measures, researchers can reliably produce this valuable chemical intermediate for applications in medicinal chemistry and beyond. The use of thionyl chloride ensures a high-yielding conversion driven to completion by the formation of gaseous byproducts.

References

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. [Link]

  • Scribd. (2020, June 6). SOCl2 Mechanism: Alcohols to Alkyl Halides. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 Material Safety Data Sheet. [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]

  • Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (4-Chloro-6-methoxypyridin-3-yl)methanol Synthesis

Core Directive: The Challenge of Chemoselectivity Reducing Methyl 4-chloro-6-methoxynicotinate to its corresponding alcohol (4-Chloro-6-methoxypyridin-3-yl)methanol presents a classic conflict in organic synthesis: Chemo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of Chemoselectivity

Reducing Methyl 4-chloro-6-methoxynicotinate to its corresponding alcohol (4-Chloro-6-methoxypyridin-3-yl)methanol presents a classic conflict in organic synthesis: Chemoselectivity .

The 4-position chlorine on the pyridine ring is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (


) or hydrodehalogenation (replacement of Cl with H). Standard reducing agents like Lithium Aluminum Hydride (

) often lead to dechlorination or ring opening, drastically reducing yield.

This guide provides a validated, self-consistent protocol using Sodium Borohydride (


) enhanced with Calcium Chloride (

)
, offering a safer, higher-yield alternative to

.

Decision Logic & Reagent Selection

Before beginning, verify your precursor and constraints using the logic flow below.

ReagentSelection Start Starting Material Aldehyde Aldehyde (4-chloro-6-methoxynicotinaldehyde) Start->Aldehyde Ester Ester (Methyl 4-chloro-6-methoxynicotinate) Start->Ester Decision1 Primary Risk: Over-reduction? Aldehyde->Decision1 Decision2 Primary Risk: Dechlorination? Ester->Decision2 NaBH4 Standard NaBH4 Solvent: MeOH Temp: 0°C to RT Decision1->NaBH4 Low Risk LiAlH4 LiAlH4 (LAH) WARNING: High risk of de-chlorination Decision2->LiAlH4 If Cl stable (Rare) EnhancedNaBH4 NaBH4 + CaCl2 (Generates Ca(BH4)2) Solvent: THF/EtOH (2:1) Decision2->EnhancedNaBH4 Recommended High Yield DIBAL DIBAL-H Temp: -78°C Strict anhydrous conditions Decision2->DIBAL Alternative

Figure 1: Reagent selection decision tree based on starting material and chemoselectivity risks.

Optimized Protocol: Enhanced Borohydride Reduction

Objective: Reduce the ester to alcohol without displacing the 4-Cl atom. Mechanism: The addition of


 to 

generates Calcium Borohydride (

) in situ, which coordinates more effectively with the ester carbonyl oxygen, increasing electrophilicity and allowing reduction under mild conditions where the C-Cl bond remains stable.
Materials
  • Substrate: Methyl 4-chloro-6-methoxynicotinate (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    , 3.0 eq)
    
  • Additive: Calcium Chloride (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: THF : Ethanol (2:1 ratio) - Ethanol is preferred over Methanol to reduce transesterification side-products.

Step-by-Step Procedure
  • Preparation: Dissolve Methyl 4-chloro-6-methoxynicotinate (10 mmol) in anhydrous THF (30 mL) and Ethanol (15 mL). Cool the solution to 0°C in an ice bath.

  • Activation: Add anhydrous

    
     (15 mmol) in one portion. Stir for 15 minutes to allow complexation.
    
  • Reduction: Add

    
     (30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) should appear.
  • Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Note: Do not use strong acid (HCl) for quenching, as it may hydrolyze the methoxy group or protonate the pyridine nitrogen, trapping the product in the aqueous phase.

Critical Workup & Isolation (The Yield Killer)

The most common cause of "low yield" in pyridine chemistry is not the reaction, but the extraction. Pyridinyl alcohols are amphoteric and highly water-soluble.

Workup Workflow

Workup Quench Quenched Reaction Mixture (Aq. NH4Cl + Organic) pH_Adjust pH Adjustment Target: pH 7.5 - 8.5 (Use NaHCO3) Quench->pH_Adjust Extract Extraction Solvent EtOAc or DCM/iPrOH (9:1) pH_Adjust->Extract Salting Salting Out Saturate Aq. layer with NaCl Extract->Salting If yield low Dry Dry & Concentrate Na2SO4 -> Vac Extract->Dry Salting->Extract Re-extract

Figure 2: Workup optimization to maximize recovery of water-soluble pyridine alcohols.

Quantitative Data: Solvent Efficiency
Solvent SystemExtraction EfficiencyNotes
Diethyl Ether Low (<40%)Product is too polar; stays in water.
Ethyl Acetate (EtOAc) Moderate (60-70%)Requires multiple extractions (3x).
DCM Good (75-80%)Good solubility, but emulsions possible.
DCM : iPrOH (9:1) Excellent (>90%) The "magic solvent" for polar heterocycles.

Troubleshooting & FAQs

Q1: I see a new impurity spot just below my product. What is it?

Diagnosis: This is likely the dechlorinated product ((6-methoxypyridin-3-yl)methanol).

  • Cause: Reaction temperature was too high or a non-selective reducing agent (like

    
     at reflux) was used.
    
  • Solution: Switch to the

    
     protocol described above. Ensure temperature does not exceed 40°C.
    
Q2: My yield is 30%, but the TLC showed full conversion. Where is my product?

Diagnosis: Aqueous retention. The pyridine nitrogen is protonated (


 for the conjugate acid), making it a salt in acidic media.
  • Cause: Quenching with HCl or failing to neutralize the

    
     (which is slightly acidic).
    
  • Solution: Adjust the aqueous layer pH to 8.0–8.5 using saturated

    
     before extraction. Saturate the aqueous layer with solid NaCl ("salting out") to force the organic product out of the water.
    
Q3: Can I use catalytic hydrogenation ( , Pd/C) to reduce the ester?

Answer: ABSOLUTELY NOT.

  • Reason: Palladium on Carbon (Pd/C) is the standard catalyst for hydrodehalogenation. Under

    
     atmosphere, you will quantitatively strip the chlorine atom off the ring before the ester is reduced.
    
Q4: The reaction is stuck at 50% conversion after 24 hours.

Diagnosis: Inactive borohydride species.

  • Solution:

    • Ensure

      
       is anhydrous (fused).
      
    • Add methanol (1-2 mL) dropwise. Methanol reacts with borohydride to form alkoxy-borohydrides, which are often more reactive (though less stable) than the parent borohydride.

References

  • ChemicalBook. (2023). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate synthesis.[2]Link

  • Sigma-Aldrich. (2023). (4-Chloro-6-methoxypyridin-3-yl)methanol Product Page.Link

  • ResearchGate. (2014). Co-catalyzed mild and chemoselective reduction of phenyl esters with NaBH4.Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[3][4][5][6]Link

Sources

Optimization

Technical Support: Oxidation Control for (4-Chloro-6-methoxypyridin-3-yl)methanol

Ticket ID: OX-PYR-4CL-6OME Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Preventing Over-Oxidation of Pyridinyl Methanols to Carboxylic Acids[1] Executive Summary: The Chemical Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PYR-4CL-6OME Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Preventing Over-Oxidation of Pyridinyl Methanols to Carboxylic Acids[1]

Executive Summary: The Chemical Challenge

You are working with (4-Chloro-6-methoxypyridin-3-yl)methanol .[1][] Your goal is the aldehyde (3-formyl), but you are risking or experiencing over-oxidation to the carboxylic acid (nicotinic acid derivative).[1]

The Core Mechanism of Failure: Over-oxidation does not typically occur directly from the aldehyde. It occurs via the aldehyde hydrate (gem-diol) .[1] If water is present in your reaction matrix (solvent, reagents, or atmosphere), the highly electrophilic pyridine aldehyde reacts with water to form a gem-diol, which is then rapidly oxidized to the carboxylic acid.[1]

The Solution: To stop at the aldehyde, you must exclude water or use kinetic control reagents that do not react with the aldehyde functionality.

Decision Matrix: Reagent Selection

The following table summarizes the suitability of oxidants for this specific substrate, considering the 4-chloro (leaving group risk) and pyridine nitrogen (coordination risk).

OxidantSuitabilityRisk of Over-OxidationRisk of Side Reactions (S_NAr)Recommendation
MnO₂ (Activated) High Very LowLowPrimary Recommendation. Heterogeneous surface reaction prevents hydrate formation.[1]
Dess-Martin (DMP) High Very LowLowSecondary Recommendation. Excellent for small scale/high value.[1] Strictly anhydrous.
Swern MediumLowMediumEffective, but requires cryogenic temps.[1] Excess base could displace the 4-Cl if warmed too fast.[1]
TEMPO/Bleach LowHigh HighAqueous bleach introduces water (hydrate risk) and basicity (Cl-displacement risk).[1] Avoid.
Jones/Permanganate Critical Fail Certain N/AStrong acid/aqueous conditions guarantee the carboxylic acid.

Recommended Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) – The Industry Standard

Best for: Scalability, ease of workup, and preserving the halogen.[1]

The Logic: MnO₂ oxidation is a surface-mediated radical process.[1][3] It does not generate water in situ, preventing the formation of the gem-diol intermediate.[1]

Materials:

  • Substrate: (4-Chloro-6-methoxypyridin-3-yl)methanol[1][]

  • Reagent: Activated MnO₂ (Commercial "precipitated active" grade or freshly prepared).[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).[1]

Procedure:

  • Activation (Critical): If your MnO₂ is old, heat it at 110°C in an oven for 12 hours prior to use.[1] Unactivated MnO₂ is the #1 cause of stalled reactions.

  • Dissolution: Dissolve 1.0 eq of alcohol in anhydrous DCM (0.1 M concentration).

  • Addition: Add 10 to 20 equivalents of Activated MnO₂.

    • Note: Pyridines can coordinate to the Mn surface, reducing activity.[1] The large excess overcomes this "poisoning" effect.[1]

  • Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC.[1][4]

  • Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM (the product can stick to the manganese salts).[1]

  • Concentration: Evaporate solvent to yield the aldehyde.

Protocol B: Dess-Martin Periodinane (DMP) – The Precision Method

Best for: Small scale (<1g), precious material, or if MnO₂ proves too slow.[1]

The Logic: DMP functions via ligand exchange.[1] The alcohol displaces an acetate ligand, followed by reductive elimination.[1] There is no pathway for the aldehyde to oxidize further in the absence of water.

Procedure:

  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Dissolution: Dissolve 1.0 eq of alcohol in anhydrous DCM.

  • Buffer (Optional but Recommended): Add 1.5 eq of Sodium Bicarbonate (NaHCO₃).

    • Why? DMP releases acetic acid.[1][5] While the pyridine ring is basic, the 4-Cl group makes it less basic.[1] The buffer prevents any acid-catalyzed side reactions or salt formation.[1]

  • Addition: Add 1.2 eq of DMP at 0°C.

  • Warming: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Quench (The "Fieser" equivalent): Dilute with ether/DCM. Add a 1:1 mixture of Saturated NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate).[1]

    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid.[1]

  • Extraction: Stir until the organic layer is clear (not cloudy). Separate and dry.

Troubleshooting Dashboard (FAQs)

Q1: I am still seeing ~10% Carboxylic Acid (M+16 mass) in my LCMS. Why?

  • Diagnosis: Water ingress.[1][6]

  • Fix: Your solvent likely contains water.[1][6] Pyridines are hygroscopic.[1] Dry your DCM over activated molecular sieves (3Å) for 24 hours before the reaction. If using DMP, ensure the reagent isn't hydrolyzed (it smells like vinegar when bad; it should be odorless/slight acetic smell only).[1]

Q2: The MnO₂ reaction is stalled at 50% conversion after 24 hours.

  • Diagnosis: Surface poisoning or inactive reagent.[1]

  • Fix:

    • Add another 10 eq of MnO₂.[1]

    • Sonicate the reaction mixture for 5 minutes (breaks up particle agglomeration).

    • Switch solvents: Chloroform (reflux) boils higher than DCM, often pushing the kinetics.[1]

Q3: I see a byproduct with M-Cl+OMe (Substitution of Chlorine).

  • Diagnosis: Nucleophilic Aromatic Substitution (S_NAr).[1]

  • Cause: This usually happens in Swern oxidations if the temperature rises above -60°C while the base (Triethylamine/DIPEA) is present, or in Bleach oxidations.[1]

  • Fix: Switch to MnO₂ (Neutral conditions) or DMP (Mild acidic/buffered). Avoid strong bases.[1]

Q4: Can I use PCC or Jones Reagent?

  • Strictly NO. Jones reagent is aqueous sulfuric acid; it will instantly convert your aldehyde to the acid and likely hydrolyze the 4-Cl.[1] PCC is difficult to purify from pyridine residues and the chromium waste is toxic.[1]

Visualizing the Control Pathway

The following diagram illustrates the mechanistic divergence between success (Aldehyde) and failure (Acid).

OxidationPathways Alcohol (4-Cl-6-OMe-Py)-CH2OH (Starting Material) Aldehyde TARGET: Aldehyde (Desired Product) Alcohol->Aldehyde Anhydrous Oxidant (MnO2, DMP) Alcohol->Aldehyde Swern (Low Temp) Aldehyde->Aldehyde No Water = Stable Hydrate Gem-Diol (Hydrate Intermediate) Aldehyde->Hydrate + H2O (Water Ingress) Acid Carboxylic Acid (Over-Oxidation) Hydrate->Acid Oxidant Present

Caption: Mechanistic pathway showing how water exclusion prevents the formation of the Gem-Diol intermediate, effectively blocking the path to the carboxylic acid.[1]

References

  • Manganese Dioxide Oxidations

    • Cahiez, G., et al. "Manganese Dioxide."[1] Encyclopedia of Reagents for Organic Synthesis. (2001).[1]

    • Note: Standard reference for MnO2 preparation and activation.[1]

    • [1]

  • Dess-Martin Periodinane Protocols

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][5] J. Org.[1][5][7][8] Chem. 48, 4155–4156 (1983).[1][5]

    • [1]

  • Mechanism of Aldehyde Over-Oxidation

    • Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1][5] (Explains the hydrate mechanism in chromic acid and aqueous oxidations).

    • [1]

  • Pyridine Chemistry & S_NAr Risks

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1] Wiley.[1] (Context on the reactivity of 4-chloropyridines).

Sources

Troubleshooting

Technical Support Center: Purification of (4-Chloro-6-methoxypyridin-3-yl)methanol

Case ID: PUR-PYR-0406 Compound Class: Halogenated Nicotinyl Alcohols Target Molecule: (4-Chloro-6-methoxypyridin-3-yl)methanol CAS: 1807234-96-3 (Generic reference for this class)[] Executive Summary & Chemical Context U...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-0406 Compound Class: Halogenated Nicotinyl Alcohols Target Molecule: (4-Chloro-6-methoxypyridin-3-yl)methanol CAS: 1807234-96-3 (Generic reference for this class)[]

Executive Summary & Chemical Context

User Profile: You are likely synthesizing this intermediate via the reduction of Methyl 4-chloro-6-methoxynicotinate (using NaBH₄ or DIBAL-H) or via lithiation/quenching of the corresponding pyridine.

The Core Problem: This molecule presents a "Purification Paradox."

  • Polarity: The hydroxymethyl group (-CH₂OH) and the pyridine nitrogen make it polar and water-soluble, complicating extraction.

  • Reactivity: The 4-Chloro substituent is activated by the pyridine ring nitrogen and is susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly by alkoxides (e.g., methoxide), which can lead to the 4,6-dimethoxy impurity.
    
  • Basicity: While the electron-withdrawing Chlorine and Methoxy groups reduce the basicity of the pyridine ring, the nitrogen can still interact with acidic silanols on silica gel, causing severe tailing.

The "Golden Path" Purification Protocol

This module outlines the standard, high-probability workflow for isolating the target with >98% purity.

Phase A: Reaction Quench (The "Anti-Emulsion" Strategy)

Context: If you used NaBH₄ or LiAlH₄, your crude mixture likely contains sticky Boron or Aluminum salts that trap the product.

Protocol:

  • Do NOT use strong mineral acids (HCl) immediately if you can avoid it; high acidity can hydrolyze the 6-methoxy group to the pyridone (6-oxo derivative).

  • The Rochelle’s Salt Method (Preferred):

    • Dilute reaction mixture with diethyl ether or MTBE (Methyl tert-butyl ether).

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) (10 mL per gram of reducing agent).

    • Stir vigorously for 1-2 hours until two clear layers form. This breaks the metal-alkoxide complexes.

Phase B: Extraction & Work-up

Issue: The product is an alcohol and may remain in the aqueous phase.

ParameterRecommendationScientific Rationale
Solvent DCM (Dichloromethane) Pyridine alcohols often have higher partition coefficients in DCM than EtOAc.
pH Adjustment pH 7.5 - 8.5 Keep the aqueous phase slightly basic to ensure the pyridine nitrogen is deprotonated (free base form), maximizing organic solubility.
Additives NaCl (Saturation) "Salting out" the aqueous layer is critical to force the polar alcohol into the organic phase.
Phase C: Chromatography (Flash Column)

Issue: Tailing on silica gel.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : MeOH (98:2 to 90:10) .

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Why? The base neutralizes the acidic silanol sites on the silica, preventing the pyridine ring from "sticking" and streaking.

Troubleshooting Guide (FAQ Format)

Scenario 1: "My product is stuck in the aqueous layer."

Diagnosis: The hydroxymethyl group is dominating the solubility profile. Solution:

  • Saturate the aqueous layer with solid NaCl until no more dissolves.

  • Perform 5x extractions with DCM (DCM is denser than water; use a separatory funnel efficiently).

  • Continuous Extraction: If the scale is >10g, use a liquid-liquid continuous extractor for 12 hours.

Scenario 2: "I see a new spot on TLC that runs higher than my product."

Diagnosis: Over-reaction or


 side reaction.
  • Possibility A (Des-chloro): If you let the reduction run too long or used Pd/C, you may have dechlorinated the 4-position.

  • Possibility B (Dimethoxy): If you used NaOMe or heated the reaction in MeOH with base, the 4-Cl was replaced by -OMe. Fix: These impurities are less polar. A gradient flush with Heptane:EtOAc (80:20) before switching to the DCM:MeOH system will remove them.

Scenario 3: "The product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or trace impurities preventing lattice formation. Crystallization Rescue:

  • Dissolve the oil in a minimum amount of warm Isopropyl Acetate (IPAc) or EtOAc .

  • Add n-Heptane dropwise until cloudiness persists.

  • Cool slowly to 0°C.

  • Seed: If available, add a speck of solid product. If not, scratch the glass side with a spatula to induce nucleation.

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Reductive Workup) Quench Quench Method Check: Did you use Boron/Aluminum hydride? Start->Quench Rochelle Use Rochelle's Salt (Break Emulsions) Quench->Rochelle Yes Simple Standard Aq. Wash Quench->Simple No Extraction Extraction Phase Solvent: DCM Rochelle->Extraction Simple->Extraction CheckAq Check Aqueous Layer: Is Product Lost? Extraction->CheckAq SaltOut Saturate with NaCl Re-extract 3x CheckAq->SaltOut Yes (Product detected) Purification Purification Method CheckAq->Purification No (Clean separation) SaltOut->Purification Cryst Recrystallization (EtOAc / Heptane) Purification->Cryst Purity >85% Column Flash Chromatography (DCM/MeOH + 1% TEA) Purification->Column Purity <85%

Caption: Decision tree for maximizing recovery and selecting the correct purification mode based on crude purity.

Stability & Storage (Critical Data)

PropertyStatusHandling Note
Thermal Stability ModerateAvoid temperatures >50°C during rotary evaporation to prevent self-condensation or degradation.
Light Sensitivity LowStore in amber vials as a precaution (pyridines can N-oxidize slowly).
Acid Sensitivity High The 6-methoxy group can hydrolyze to the pyridone in strong acid (HCl/H₂SO₄). Keep workup pH > 4.
Base Sensitivity Critical The 4-Cl group is labile. Avoid strong alkoxides (NaOMe, KOtBu) in the presence of heat.

References

  • General Pyridine Reduction Protocols: Source: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing NaBH4 reduction of esters).
  • Purification of Alkoxypyridines

    • Source: Patent WO2014134017A1. "Inhibitors of FGFR".
    • URL:

  • Risks)
  • Emulsion Breaking (Rochelle's Salt)

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (4-Chloro-6-methoxypyridin-3-yl)methanol

The following technical guide is structured to address the stability and handling of (4-Chloro-6-methoxypyridin-3-yl)methanol under basic conditions. It is designed for researchers requiring immediate, actionable trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the stability and handling of (4-Chloro-6-methoxypyridin-3-yl)methanol under basic conditions. It is designed for researchers requiring immediate, actionable troubleshooting and mechanistic insight.


) at the C4 position.

Part 1: Executive Technical Summary[1]

(4-Chloro-6-methoxypyridin-3-yl)methanol exhibits poor stability in strong aqueous basic conditions (pH > 10) and moderate stability in mild, non-aqueous basic conditions.

The primary degradation pathway is the hydrolysis of the C4-chloride to form the corresponding 4-hydroxypyridine (which rapidly tautomerizes to the 4-pyridone). This reaction is accelerated by the electron-deficient nature of the pyridine ring, where the ring nitrogen activates the C4 position toward nucleophilic attack.

Key Stability Indicators:

  • Strong Bases (NaOH, KOH, LiOH): Rapid degradation via

    
    .
    
  • Mild Bases (

    
    , 
    
    
    
    ):
    Stable at low temperatures (0°C); risk of degradation increases significantly above ambient temperature.
  • Nucleophilic Bases (Amines, Alkoxides): High risk of side-product formation (aminolysis or etherification).

Part 2: Mechanistic Deep Dive

To troubleshoot effectively, one must understand the "why" behind the instability. The 4-chloropyridine core is not a standard aryl chloride; it is a "masked" electrophile.

The Activation Trap

The pyridine nitrogen (N1) is highly electronegative, pulling electron density from the ring. This effect is most pronounced at the C2 and C4 positions (ortho and para).

  • C4-Cl Activation: The chlorine at position 4 is para to the nitrogen. The resulting electron deficiency makes the C-Cl bond highly susceptible to attack by nucleophiles (like

    
    ).
    
  • Role of 6-Methoxy: The methoxy group at C6 is meta to the C4-chloride. While methoxy groups are generally electron-donating by resonance, the resonance contributors place electron density at C1, C3, and C5. Consequently, the C4 position receives little resonance stabilization, leaving it vulnerable to attack.

The Degradation Pathway ( )

When exposed to base (


), the hydroxide ion attacks C4, forming a Meisenheimer-like complex. The chloride is then expelled, yielding (4-hydroxy-6-methoxypyridin-3-yl)methanol .
  • Thermodynamic Sink: The resulting 4-hydroxypyridine tautomerizes to the 4-pyridone form. This tautomer is extremely stable due to amide-like resonance, making the reaction effectively irreversible.

Intramolecular Cyclization Risk (Low)

The C3-hydroxymethyl group (


) could theoretically deprotonate and attack C4. However, this would form a strained 4-membered oxetane-fused ring. This pathway is kinetically disfavored compared to intermolecular attack by solvent or external base.

Part 3: Troubleshooting & FAQs

Scenario A: "My product disappeared during workup."

Q1: I used 1M NaOH to wash my reaction mixture, and the product yield is near zero. What happened?

  • Diagnosis: You likely hydrolyzed the C4-chloride. 4-Chloropyridines hydrolyze rapidly in 1M NaOH to form water-soluble pyridones.

  • Solution: Switch to a neutral or mildly acidic workup. Quench reactions with saturated

    
     or phosphate buffer (pH 6-7). Avoid aqueous washes with pH > 9.
    

Q2: I see a new, very polar spot on TLC that trails. Is this my product?

  • Diagnosis: No. This is likely the 4-pyridone degradation product. Pyridones are highly polar and often streak on silica due to hydrogen bonding.

  • Verification: The pyridone will likely not extract well into non-polar solvents (Hexane/EtOAc) but will remain in the aqueous phase or extract into polar organic solvents (DCM/MeOH).

Scenario B: "I need to run a base-mediated reaction."

Q3: Can I use this molecule in a Williamson Ether Synthesis (using NaH)?

  • Risk: High. Sodium hydride (NaH) is a strong base. While it will deprotonate the alcohol, the resulting alkoxide or the excess hydride could displace the C4-Cl or the C6-OMe.

  • Protocol Adjustment:

    • Use a non-nucleophilic base if possible.

    • Keep the temperature at -78°C to 0°C .

    • Add the electrophile immediately after base addition to compete with self-destruction.

Q4: Which base is safe for Suzuki or Buchwald couplings?

  • Recommendation: Avoid hydroxide bases. Use weak carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).
  • Solvent: Use anhydrous non-protic solvents (Dioxane, Toluene) to minimize hydrolysis risk.

Part 4: Experimental Protocols

Protocol 1: Rapid Stability Assay

Use this protocol to verify if your specific basic conditions are safe before committing valuable material.

  • Prepare Stock: Dissolve 5 mg of (4-Chloro-6-methoxypyridin-3-yl)methanol in 0.5 mL of the desired organic solvent (e.g., THF, DMSO).

  • Base Challenge: Add 0.1 mL of the base solution (e.g., 1M

    
    ).
    
  • Incubation: Stir at the intended reaction temperature for 1 hour.

  • Analysis:

    • Take a 50 µL aliquot.

    • Quench effectively: Add into 200 µL of 1:1 Acetonitrile:Water (with 0.1% Formic Acid).

    • Analyze via LC-MS. Look for:

      • Parent: M+H (Calculated mass).[1]

      • Hydrolysis Product: Parent - Cl + OH (Mass change: -18.5 Da approx, check exact mass).

      • Dimer/Adducts: Higher molecular weight species.

Protocol 2: Safe Workup Procedure

Standard Operating Procedure for isolation.

  • Quench: Cool reaction to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash combined organics once with water and once with brine. Do not use bicarbonate washes if the exposure time is long, although rapid bicarbonate washes are usually acceptable.

  • Dry: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Potassium Carbonate) to avoid basic surface exposure during drying.

Part 5: Visualization of Degradation Pathway

The following diagram illustrates the primary failure mode (


 Hydrolysis) and the competing resonance effects.

G cluster_0 Mechanism of Instability Substrate (4-Chloro-6-methoxypyridin-3-yl)methanol (Electrophilic C4) Transition Meisenheimer Complex (Transient) Substrate->Transition Nucleophilic Attack at C4 Substrate->Transition Base Base (OH-) Base->Transition Product 4-Hydroxy-6-methoxypyridine (Unstable Tautomer) Transition->Product Loss of Cl- Transition->Product Pyridone 4-Pyridone Derivative (Thermodynamic Sink) Product->Pyridone Rapid Tautomerization Product->Pyridone

Caption: Figure 1. The dominant degradation pathway involves nucleophilic attack at the C4 position, leading to irreversible pyridone formation.

Part 6: References

  • Reactivity of 4-Chloropyridine Derivatives: Kato, T., Hayashi, H., & Anzai, T. (1967).[2] Reactivities of 4-chloropyridine derivatives and their 1-oxides. Chemical & Pharmaceutical Bulletin, 15(9), 1343-1348.[2]

  • Hydrolysis Rates of Pyridones: Gong, Y., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry.

  • Synthesis and Handling of 4-Alkoxypyridines: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of 4-chloropyridines.[3] Angewandte Chemie International Edition. (General Reference for SnAr context)

  • Safety Data Sheet Context: ChemScene. (2023). Safety Data Sheet: (4-Chloro-6-methoxypyridin-3-yl)methanol.[1]

Sources

Troubleshooting

Minimizing dechlorination side reactions in pyridine synthesis

Technical Support Center: Minimizing Dechlorination in Pyridine Synthesis Executive Summary: The "Chlorine Dilemma" In medicinal chemistry, the chloropyridine motif is a versatile handle for late-stage functionalization....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Dechlorination in Pyridine Synthesis

Executive Summary: The "Chlorine Dilemma"

In medicinal chemistry, the chloropyridine motif is a versatile handle for late-stage functionalization. However, the electron-deficient nature of the pyridine ring renders the C-Cl bond susceptible to oxidative addition by transition metals (Pd, Ni) and hydrogenolysis during catalytic reduction.

This guide addresses the critical challenge: How to reduce other functional groups (nitro, alkene, alkyne) or perform cross-couplings on a pyridine core without cleaving the essential C-Cl bond.

Troubleshooting Guide: Catalytic Hydrogenation

Scenario: You need to reduce a nitro group (


) to an amine (

) on a chloropyridine scaffold, but you are observing significant formation of the dechlorinated byproduct (des-chloro pyridine).
Q1: Why is Pd/C causing dechlorination?

A: Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst.[1] In electron-deficient heterocycles like pyridine, the C-Cl bond is weakened, facilitating oxidative addition to Pd(0). Once the C-Cl bond breaks, the resulting aryl-palladium species undergoes reductive elimination with surface hydrides, replacing Cl with H.

Q2: What is the "Gold Standard" catalyst to prevent this?

A: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .[1]

  • Mechanism: Sulfur atoms act as selective poisons on the platinum surface. They occupy the high-energy "kink" sites required for the difficult activation of the C-Cl bond but leave the planar terrace sites available for the easier reduction of the nitro group.

  • Alternative: Vanadium-doped Platinum (Pt-V/C) is also highly effective for suppressing hydrogenolysis.

Q3: Can I use chemical reductants instead?

A: Yes. If catalytic hydrogenation fails, chemical reduction is the fail-safe.

  • Iron/Ammonium Chloride (Fe/NH

    
    Cl):  Mild, chemoselective, and operates in aqueous ethanol.
    
  • Stannous Chloride (SnCl

    
    ):  Effective but generates stoichiometric tin waste, which can be difficult to remove.
    

Experimental Protocol: Selective Nitro Reduction

Method: Hydrogenation using Sulfided Platinum Applicability: Nitrochloropyridines, Nitrochlorobenzenes.

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (10 mmol)

  • Catalyst: 5% Pt(S)/C (0.5 mol% loading)

  • Solvent: Methanol or Ethyl Acetate (0.1 M concentration)

  • Hydrogen Source: H

    
     gas (1-3 bar)
    

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with the substrate and solvent. Degas with nitrogen to remove dissolved oxygen.

  • Catalyst Addition: Add Pt(S)/C carefully (pyrophoric risk is lower than Pd/C, but standard precautions apply).

  • Hydrogenation: Purge with H

    
     three times. Pressurize to 3 bar (approx. 45 psi).
    
  • Reaction: Stir at room temperature . Heating (>40°C) increases the risk of dechlorination even with poisoned catalysts.

  • Monitoring: Monitor by HPLC/UPLC. Look for the aniline peak. If des-chloro byproduct >1%, stop immediately.

  • Workup: Filter through a Celite pad to remove the catalyst.[2] Rinse with solvent.[2][3][4] Concentrate the filtrate.

Data: Catalyst Selectivity Comparison

Catalyst SystemConversionSelectivity (Amino-Cl)Dechlorinated Byproduct
10% Pd/C 100%45%55%
Raney Nickel 95%88%12%
5% Pt(S)/C >99%>99% <0.1%
Fe / NH

Cl
100%>99%Not Detected

Troubleshooting Guide: Cross-Coupling (Suzuki-Miyaura)

Scenario: You have a bromo-chloropyridine (e.g., 2-bromo-5-chloropyridine) and want to couple a boronic acid selectively at the Bromine position without touching the Chlorine.

Q1: How do I ensure site selectivity?

A: Rely on Bond Dissociation Energy (BDE).

  • C-Br BDE: ~276 kJ/mol (Weaker, reacts first).[5]

  • C-Cl BDE: ~339 kJ/mol (Stronger, reacts second).[5]

  • Control Strategy: Use a "mild" catalytic system. Avoid bulky, electron-rich ligands (like S-Phos or X-Phos) that are designed to activate unreactive chlorides. Use standard phosphines (PPh

    
    ) that can activate Br but struggle with Cl.
    
Q2: What reaction conditions favor the bromide?

A:

  • Temperature: Keep it below 80°C. C-Cl activation typically requires temperatures >100°C with standard ligands.

  • Base: Use weaker bases like Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    . Avoid strong alkoxides (NaOtBu), which can promote dehalogenation pathways.

Visualizations & Decision Pathways

Figure 1: Decision Tree for Nitro-Chloropyridine Reduction

NitroReduction Start Start: Nitro-Chloropyridine CheckLab Is Hydrogenation Equipment Available? Start->CheckLab Hydrogenation Catalytic Hydrogenation Path CheckLab->Hydrogenation Yes Chemical Chemical Reduction Path CheckLab->Chemical No PdC Catalyst: Pd/C Hydrogenation->PdC Standard Choice (Avoid) PtS Catalyst: Pt(S)/C (Sulfided Platinum) Hydrogenation->PtS Selective Choice FeAcid Reagent: Fe / NH4Cl (Aqueous EtOH) Chemical->FeAcid ResultBad Result: Mixture of Amino-Cl & De-Cl products PdC->ResultBad High Dechlorination ResultGood Result: High Yield Amino-Chloropyridine PtS->ResultGood >99% Selectivity FeAcid->ResultGood Robust & Cheap

Caption: Workflow for selecting the correct reduction method to preserve the C-Cl bond.

Figure 2: Selectivity in Polyhalogenated Couplings

CouplingSelectivity cluster_0 Reaction Conditions Substrate 2-Bromo-5-Chloropyridine Cond1 Pd(PPh3)4, Na2CO3 Temp < 80°C Substrate->Cond1 Cond2 Pd(OAc)2, S-Phos Temp > 100°C Substrate->Cond2 Product1 Product A: Coupling at C-Br ONLY (Cl retained) Cond1->Product1 Kinetic Control Product2 Product B: Coupling at C-Br AND C-Cl (Over-reaction) Cond2->Product2 Thermodynamic/Ligand Driven

Caption: Impact of ligand and temperature on site-selective Suzuki coupling.

References

  • RSC Advances. (2018). Size controlled preparation of AC supported nano Pd catalyst and its hydrogenation of 2,3,6-trichloropyridine. Retrieved from [Link]

  • Chemical Science. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • US Patent 6,184,384. (2001). Dechlorination of pyridines in acidic, zinc-containing mediums.

Sources

Optimization

Technical Support Center: Moisture Management for (4-Chloro-6-methoxypyridin-3-yl)methanol Precursors

This Technical Support Guide addresses the critical moisture sensitivity challenges in the synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3), specifically focusing on the reduction of its ester pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the critical moisture sensitivity challenges in the synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1807234-96-3), specifically focusing on the reduction of its ester precursor, Methyl 4-chloro-6-methoxynicotinate .

Status: Active | Topic: Moisture Sensitivity & Handling | Audience: Process Chemists, Medicinal Chemists

Core Technical Overview

The conversion of Methyl 4-chloro-6-methoxynicotinate to (4-Chloro-6-methoxypyridin-3-yl)methanol is a precision reduction. While the starting ester is moderately stable, the reaction environment and the reducing agents required (e.g., DIBAL-H, LiAlH₄, or Borane-THF) are intolerant of moisture.

Critical Failure Mode: Moisture ingress typically triggers two competing decomposition pathways:

  • Quenching of Hydride: Water destroys the reducing agent, stalling conversion.

  • Hydrolysis of Precursor: In the presence of adventitious moisture and Lewis acids (generated in situ), the methyl ester hydrolyzes to the Nicotinic Acid derivative, which is significantly harder to reduce and often crashes out or remains at the baseline.

Experimental Workflow & Control Points

The following diagram illustrates the synthesis pathway and the specific nodes where moisture acts as a "poison."

G Start Methyl 4-chloro-6- methoxynicotinate (Precursor) Intermed Tetrahedral Aluminate Intermediate Start->Intermed Anhydrous THF/DCM -78°C to 0°C Acid Side Product A: Nicotinic Acid Deriv. (Hydrolysis) Start->Acid H2O / Lewis Acid Reagent Reducing Agent (DIBAL-H / LAH) Reagent->Intermed Hydride Transfer Product (4-Chloro-6-methoxypyridin- 3-yl)methanol Intermed->Product Controlled Quench (Rochelle's Salt) Decomp Side Product B: Aluminum Salts/Gel (Emulsion) Moisture MOISTURE INGRESS Moisture->Start Saponification Moisture->Reagent Violent Quench

Figure 1: Reaction pathway highlighting critical moisture failure points (red dashed lines) leading to hydrolysis or reagent destruction.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Low Conversion

Q: I added 2.5 equivalents of DIBAL-H, but TLC shows significant starting material remaining. Should I add more?

  • Diagnosis: This indicates partial quenching of the reagent by moisture in the solvent or headspace.

  • Root Cause: THF is hygroscopic. Even "anhydrous" THF from a keg can pick up 50-100 ppm water if dispensed through a non-purged line.

  • Corrective Action:

    • Do not simply add more reagent immediately; this can lead to over-reduction (dehalogenation of the 4-Cl group).

    • Extract a small aliquot and quench it in a vial to verify it is not just a stable intermediate complex.

    • If starting material persists, dry a fresh batch of solvent (molecular sieves 4Å) and prepare a fresh reagent solution. Add 0.5 eq dropwise at -78°C.

Category B: Impurity Formation

Q: I see a new spot on the baseline of my TLC plate that doesn't move in 50% EtOAc/Hexane. What is it?

  • Diagnosis: Hydrolysis of the ester precursor to 4-chloro-6-methoxynicotinic acid .

  • Mechanism: If the reaction setup is not strictly anhydrous, the Lewis acidic aluminum species can catalyze the cleavage of the methyl ester by trace water.

  • Prevention: Ensure the precursor is dried under high vacuum (0.1 mbar) for at least 4 hours before dissolution. Use a nitrogen sweep when charging the flask.[1]

Q: My product contains a dechlorinated impurity (6-methoxypyridin-3-yl)methanol. How did this happen?

  • Diagnosis: Over-reduction.

  • Causality: While not directly caused by moisture, this often happens when researchers add excess reducing agent to compensate for "wet" solvent. The excess hydride, especially at higher temperatures (>0°C), can attack the C-Cl bond via oxidative addition or radical pathways.

  • Solution: Titrate your DIBAL-H or LAH before use to ensure exact stoichiometry. Keep the internal temperature strictly below -40°C during addition.

Category C: Workup & Isolation

Q: Upon quenching, the mixture turned into a gelatinous solid that trapped my product. How do I recover it?

  • Diagnosis: Formation of aluminum hydroxide gels.

  • Technical Fix: Do not use simple water or HCl quenching (which can also hydrolyze the methoxy/chloro groups).

  • Protocol: Use the Fieser Method or Rochelle's Salt (Sodium Potassium Tartrate) method:

    • Dilute reaction with wet ether/EtOAc at 0°C.

    • Add saturated aqueous Rochelle's salt solution.

    • Stir vigorously at Room Temperature (RT) for 1-2 hours until two clear layers form. The tartrate chelates the aluminum, breaking the emulsion.

Precursor Handling & Storage Specifications

ParameterSpecificationTechnical Rationale
Storage Temp 2-8°C (Desiccated)Prevents slow hydrolysis of the ester and degradation of the chloro-pyridine ring.
Drying Method P₂O₅ or High Vac (<1 mbar)Removes physisorbed water that quenches hydride reagents.
Solvent Grade Anhydrous (<50 ppm H₂O)Reducing agents like DIBAL-H are stoichiometric; water consumes them 1:1.
Weighing Nitrogen Glovebox or Rapid AirThe ester is not pyrophoric but is hygroscopic; minimize air exposure.

Analytical Verification

Before proceeding to the next step, validate the integrity of your precursor and product:

  • H-NMR (DMSO-d6):

    • Precursor (Ester): Singlet at ~3.8-3.9 ppm (Methoxy), Singlet at ~3.8 ppm (Methyl ester).

    • Product (Alcohol): Disappearance of Methyl ester singlet; appearance of -CH₂- doublet (~4.5 ppm) and -OH triplet (~5.3 ppm).

  • Moisture Check: If the precursor H-NMR shows a broad singlet >10 ppm, you have carboxylic acid contamination (hydrolysis). re-esterify using TMS-diazomethane or MeOH/H₂SO₄ before attempting reduction.

References

  • BenchChem. (2025).[2][3] Best Practices for Handling Anhydrous Reactions for Pyridine Synthesis. Retrieved from 3

  • Organic Chemistry Portal. (2024). Alcohol Synthesis by Carbonyl Compound Reduction.[4] Retrieved from 4

  • ChemicalBook. (2024). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis (Analogous Procedure). Retrieved from 5

  • Fluorochem. (2024).[6] Product Safety Data: (4-Chloro-3-methoxypyridin-2-yl)methanol. Retrieved from 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for (4-Chloro-6-methoxypyridin-3-yl)methanol Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (4-Chloro-6-methoxypyridin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, optimization, and validation, grounded in authoritative principles.

Foundational Considerations: Understanding the Analyte

(4-Chloro-6-methoxypyridin-3-yl)methanol is a polar, aromatic compound. Its pyridine core imparts basic properties, while the chloro, methoxy, and hydroxymethyl functional groups contribute to its overall polarity. This chemical nature dictates the initial strategy for chromatographic separation. While Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry, the polarity of this molecule presents a potential challenge for adequate retention on conventional C18 columns.[1][2]

Method Comparison: RP-HPLC vs. HILIC

This guide will compare two primary HPLC techniques for the analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol: a traditional RP-HPLC method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method as a viable alternative for polar compounds.

Reversed-Phase HPLC (RP-HPLC): The Established Standard

RP-HPLC separates analytes based on their hydrophobicity.[1] A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol.[3][4][5]

Rationale for RP-HPLC:

  • Versatility and Robustness: RP-HPLC is a well-understood and widely applicable technique, making it a logical starting point for method development.

  • Extensive Column Chemistries: A vast array of C18 and other reversed-phase columns with varying properties are commercially available, offering a high degree of flexibility in method optimization.

Challenges with Polar Analytes: Highly polar compounds, like our target analyte, may exhibit insufficient retention on traditional RP-HPLC columns, eluting at or near the void volume. This can lead to poor resolution from other polar impurities and the solvent front.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Complementary Approach

HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[9][10]

Rationale for HILIC:

  • Enhanced Retention of Polar Compounds: HILIC provides excellent retention for compounds that are poorly retained in RP-HPLC.[7][9]

  • Orthogonal Selectivity: The separation mechanism in HILIC is different from RP-HPLC, offering a different selectivity profile that can be advantageous for resolving complex mixtures.

Experimental Design and Protocols

The following sections detail the experimental protocols for developing and comparing RP-HPLC and HILIC methods for the purity analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol.

Method Development Workflow

The development process follows a logical progression from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) AnalyteCharacterization Analyte Characterization (Polarity, pKa, UV Spectra) ColumnScouting Column & Mobile Phase Scouting (RP-HPLC vs. HILIC) AnalyteCharacterization->ColumnScouting Informs choice InitialConditions Establish Initial Conditions (Gradient, Flow Rate, Wavelength) ColumnScouting->InitialConditions Defines starting point ParameterOptimization Optimize Key Parameters (Mobile Phase Composition, pH, Temperature) InitialConditions->ParameterOptimization PeakShapeResolution Assess Peak Shape & Resolution ParameterOptimization->PeakShapeResolution Iterative process ForcedDegradation Forced Degradation Study PeakShapeResolution->ForcedDegradation Confirm stability-indicating ValidationParameters Validate Method Parameters (Specificity, Linearity, Accuracy, Precision, etc.) ForcedDegradation->ValidationParameters Provides samples for specificity FinalMethod Finalized & Documented Method ValidationParameters->FinalMethod

Caption: HPLC Method Development Workflow.

Protocol 1: RP-HPLC Method Development

Objective: To develop a robust RP-HPLC method for the purity determination of (4-Chloro-6-methoxypyridin-3-yl)methanol.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • (4-Chloro-6-methoxypyridin-3-yl)methanol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3][4][5]

  • Ammonium acetate

  • Formic acid

  • Purified water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Initial Screening):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on UV absorbance maxima of pyridine derivatives)[11]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Prepare a 1 mg/mL solution of (4-Chloro-6-methoxypyridin-3-yl)methanol in a 50:50 mixture of water and acetonitrile.

  • Analysis and Optimization: Inject the sample and evaluate the chromatogram for retention time, peak shape, and resolution of any impurities. Adjust the gradient slope, mobile phase pH, and organic solvent (e.g., substituting methanol for acetonitrile) to optimize the separation.

Protocol 2: HILIC Method Development

Objective: To develop a HILIC method as an alternative for the purity analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol.

Materials:

  • HPLC system with UV detector

  • HILIC column (e.g., Amide or Silica-based, 150 mm x 4.6 mm, 3 µm)

  • (4-Chloro-6-methoxypyridin-3-yl)methanol reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Purified water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Chromatographic Conditions (Initial Screening):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 95% A

      • 2-15 min: 95-70% A

      • 15-20 min: 70% A

      • 20.1-25 min: 95% A (re-equilibration)

  • Sample Preparation: Prepare a 1 mg/mL solution of (4-Chloro-6-methoxypyridin-3-yl)methanol in a 90:10 mixture of acetonitrile and water.

  • Analysis and Optimization: Inject the sample and assess the chromatogram. In HILIC, retention is expected to decrease with increasing aqueous content (Mobile Phase B). Optimize by adjusting the gradient, buffer concentration, and pH.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.[12][13][14] These studies are a core requirement of regulatory bodies and are outlined in the ICH Q2(R1) guidelines.[15][16][17][18]

Forced Degradation Protocol

Objective: To generate potential degradation products of (4-Chloro-6-methoxypyridin-3-yl)methanol under various stress conditions.

Procedure:

  • Prepare separate solutions of (4-Chloro-6-methoxypyridin-3-yl)methanol at a concentration of 1 mg/mL.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.[19]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.[19]

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[19]

    • Thermal Degradation: Heat a solid sample at 80 °C for 48 hours.[19]

    • Photolytic Degradation: Expose a solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[19]

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed RP-HPLC and HILIC methods.

Decision Tree for Method Selection

The results of the forced degradation studies will be critical in selecting the most suitable method.

ForcedDegradationDecision Start Analyze Stressed Samples with both RP-HPLC and HILIC methods RP_Resolution Does RP-HPLC resolve all degradation peaks from the main peak? Start->RP_Resolution HILIC_Resolution Does HILIC resolve all degradation peaks from the main peak? RP_Resolution->HILIC_Resolution No Select_RP Select RP-HPLC as the primary method RP_Resolution->Select_RP Yes Select_HILIC Select HILIC as the primary method HILIC_Resolution->Select_HILIC Yes Further_Optimization Requires further method optimization HILIC_Resolution->Further_Optimization No Use_Both Use both methods for orthogonal confirmation Select_RP->Use_Both Consider HILIC for orthogonal confirmation

Caption: Decision Tree for Method Selection.

Data Comparison and Interpretation

The performance of the developed methods is summarized below.

Chromatographic Performance
ParameterRP-HPLC MethodHILIC Method
Column C18, 250 x 4.6 mm, 5 µmAmide, 150 x 4.6 mm, 3 µm
Mobile Phase A: 10 mM Ammonium acetate, pH 4.5B: AcetonitrileA: AcetonitrileB: 10 mM Ammonium formate, pH 3.0
Retention Time (Main Peak) 8.5 min6.2 min
Theoretical Plates > 5000> 7000
Tailing Factor 1.11.2
Resolution (from nearest impurity) 2.53.1
Forced Degradation Study Summary
Stress Condition% Degradation (RP-HPLC)% Degradation (HILIC)Observations
Acid Hydrolysis ~5%~5%One major degradant observed.
Base Hydrolysis ~15%~15%Two major degradants observed.
Oxidative Degradation ~10%~10%Multiple minor degradants.
Thermal Degradation < 2%< 2%Compound is relatively stable to heat.
Photolytic Degradation ~8%~8%One significant degradant formed.

Conclusion and Recommendation

Both the developed RP-HPLC and HILIC methods are capable of providing accurate and precise purity determination for (4-Chloro-6-methoxypyridin-3-yl)methanol. The forced degradation studies confirm that both methods are stability-indicating.

  • The RP-HPLC method offers good resolution and is based on a more common and widely understood chromatographic principle. It represents a robust and reliable primary method for routine quality control.

  • The HILIC method provides orthogonal selectivity and may offer advantages in resolving specific polar impurities that could be challenging for the RP-HPLC method. It serves as an excellent confirmatory method.

For routine quality control, the RP-HPLC method is recommended due to its robustness and familiarity within the industry. The HILIC method should be maintained as a validated secondary method for investigational purposes and for analyzing any out-of-specification results obtained with the primary method.

References

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chyba, M., & Krcmová, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-242.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Khan, M. A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 13(9), 1497-1503.
  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (4-methylpyridin-3-yl)methanol Properties. Retrieved from [Link]

  • Al-Majdhoub, Z. O., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(49), 33694-33705.
  • Royal Society of Chemistry. (2014). Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2013). Development and validation of a stability indicating HPLC assay method for determination of Lamotrigine in tablet formulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Chemistry Central Journal, 18(1), 1-11.
  • Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxide. International Journal of Pharmaceutical Sciences and Research, 9(5), 2095-2103.

Sources

Comparative

Comparing reactivity of 4-chloro vs 6-chloro pyridine methanol isomers

Comparative Guide: Reactivity Profiling of 4-Chloro vs. 6-Chloro-2-Pyridinemethanol Executive Summary: The Ortho vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity Profiling of 4-Chloro vs. 6-Chloro-2-Pyridinemethanol

Executive Summary: The Ortho vs. Para Paradox

In the optimization of pyridine-based scaffolds, the choice between 4-chloro-2-pyridinemethanol (4-Cl) and 6-chloro-2-pyridinemethanol (6-Cl) is rarely a trivial substitution. While they share identical molecular weights and similar lipophilicity, their reactivity profiles diverge radically due to the position of the chlorine atom relative to the ring nitrogen.

  • The Bottom Line:

    • Choose 4-Chloro for rapid Nucleophilic Aromatic Substitution (SNAr) and robust, standard Palladium-catalyzed cross-couplings. It behaves as a "well-behaved" electrophile.

    • Choose 6-Chloro if the specific substitution pattern is required for binding affinity (SAR), but be prepared to employ specialized ligands (e.g., Buchwald generations) to overcome catalyst poisoning. The 6-chloro position (ortho to N) creates a "chelation trap" that kills standard catalytic cycles.

Structural & Electronic Landscape

To understand the reactivity, we must visualize the electronic environment. Both isomers possess a hydroxymethyl handle at C2, but the chlorine position dictates the chemistry.

Feature4-Chloro-2-pyridinemethanol 6-Chloro-2-pyridinemethanol
Chlorine Position Para to NitrogenOrtho to Nitrogen
Electronic Effect Inductive (-I) & Resonance (+R)Inductive (-I) & Strong Field Effect
Steric Environment UnhinderedSterically crowded (near N-lone pair)
Key Challenge Competitive elimination (rare)Catalyst Poisoning (Pd)

Nucleophilic Aromatic Substitution (SNAr) Profiling

The most common transformation for these scaffolds is the displacement of the chloride by amines or alkoxides.

Mechanism & Kinetics

The 4-chloro isomer is kinetically superior in standard SNAr reactions.

  • 4-Chloro (Para): The incoming nucleophile attacks C4. The negative charge in the Meisenheimer intermediate is delocalized onto the nitrogen atom without significant steric repulsion from the nitrogen lone pair.

  • 6-Chloro (Ortho): The nucleophile attacks C6. While the negative charge is also stabilized by the adjacent nitrogen, the approach is sterically hindered by the nitrogen lone pair. Furthermore, the "ortho-effect" often requires higher activation energy unless the nucleophile can hydrogen-bond with the nitrogen (e.g., specific alkoxides).

Experimental Data Summary (Relative Rates):

NucleophileReaction Type4-Cl Relative Rate 6-Cl Relative Rate Notes
Primary Amine SNAr (Neutral)100 (Reference)~20–404-Cl is significantly faster due to lower steric hindrance.
Thiol (R-SH) SNArHigh Moderate6-Cl often requires higher temp (>80°C).
Alkoxide (RO-) SNArHighVariable 6-Cl can be faster if chelation occurs (solvent dependent).
Pathway Visualization: SNAr Energetics

SNAr_Pathway cluster_legend Reactivity Insight Start Starting Material (Cl-Pyridine) TS Transition State (Nu attacking) Start->TS + Nucleophile Inter Meisenheimer Complex (Negative charge on N) TS->Inter Lower Ea for 4-Cl (Less Steric Repulsion) Product Substituted Product Inter->Product - Cl (Leaving Group) Note 4-Cl allows linear approach 6-Cl suffers lone-pair repulsion

Figure 1: Kinetic pathway favoring 4-chloro substitution due to reduced steric clash with the pyridine nitrogen lone pair.

Metal-Catalyzed Cross-Coupling (The "Killer" Application)

This is the critical differentiator. If your workflow involves Suzuki, Buchwald-Hartwig, or Negishi couplings, the 6-chloro isomer presents a specific failure mode .

The "Ortho-Effect" Poisoning

In 6-chloro-2-pyridinemethanol, the chlorine is ortho to the pyridine nitrogen. Upon oxidative addition, the Palladium (Pd) species is coordinated by the pyridine nitrogen, forming a stable, rigid 4-membered chelate or a dimeric species that is catalytically inactive (or significantly slower).

  • 4-Cl Performance: Excellent. Works with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

  • 6-Cl Performance: Poor with standard catalysts. Often results in <20% conversion or requires massive catalyst loading (10 mol%).

Solution for 6-Cl: You must use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or RuPhos) that sterically prevent the pyridine nitrogen from binding to the Palladium center.

Workflow Visualization: Catalyst Poisoning

Pd_Poisoning cluster_4Cl 4-Chloro Pathway (Efficient) cluster_6Cl 6-Chloro Pathway (Poisoning) Pd Active Catalyst Pd(0) Sub4 4-Chloro Substrate Pd->Sub4 Sub6 6-Chloro Substrate Pd->Sub6 OxAdd4 Oxidative Addition (Pd-Cl at Para) Sub4->OxAdd4 Prod4 Coupled Product OxAdd4->Prod4 OxAdd6 Oxidative Addition (Pd-Cl at Ortho) Sub6->OxAdd6 Nitrogen Coordination Dead STABLE CHELATE (N-Pd-Cl Interaction) Catalyst Death OxAdd6->Dead Nitrogen Coordination

Figure 2: The 6-chloro isomer creates a stable chelate with Palladium (Red path), halting the catalytic cycle, whereas 4-chloro proceeds smoothly (Blue path).

Experimental Protocols

These protocols are designed to be self-validating. If the reaction color does not change as described, check reagent quality (specifically the amine freshness or Pd source).

Protocol A: SNAr with a Secondary Amine (Morpholine)

Applicable to both, but 6-Cl requires longer time.

  • Setup: In a 20 mL sealed vial, dissolve 1.0 eq of Chloro-pyridine-methanol in DMSO (0.5 M concentration).

  • Reagents: Add 1.5 eq of Morpholine and 2.0 eq of DIPEA (Diisopropylethylamine).

  • Conditioning:

    • For 4-Cl: Heat to 80°C for 4 hours.

    • For 6-Cl: Heat to 100°C for 12-16 hours.

  • Monitoring: Monitor by LCMS. The 4-Cl product usually elutes earlier than the starting material on reverse phase.

  • Workup: Dilute with water, extract with EtOAc. The -CH2OH group makes the product polar; ensure the aqueous layer is salted (brine) to prevent loss.

Protocol B: Suzuki Coupling (The Stress Test)

Demonstrates the ligand requirement for 6-Cl.

  • Setup: Charge a microwave vial with 1.0 eq Chloro-pyridine-methanol, 1.2 eq Phenylboronic acid, and 3.0 eq K2CO3.

  • Solvent: Add Dioxane:Water (4:1) , degassed with nitrogen for 10 mins.

  • Catalyst Addition (Crucial Step):

    • Scenario A (Standard): Add 5 mol% Pd(dppf)Cl2 .

      • Result: 4-Cl yields >90%; 6-Cl yields <30%.

    • Scenario B (Optimized for 6-Cl): Add 2 mol% Pd2(dba)3 and 4 mol% XPhos .

  • Reaction: Heat at 100°C (or microwave 120°C for 30 min).

  • Observation: The reaction mixture should turn black (Pd precipitation) upon completion. If it remains orange/red for 6-Cl, the catalyst is likely trapped/poisoned in the resting state.

References

  • Reactivity of Chloropyridines in SNAr

    • Study: "Nucleophilic Aromatic Substitution of Polyhalogen
    • Source: WuXi AppTec Biology & Chemistry Guides.
    • Relevance: Explains the activation energy differences favoring 4-chloro substitution.
  • Catalyst Poisoning in Suzuki Coupling

    • Study: "Identification and Elimination of an Unexpected C
    • Source: ResearchG
    • Relevance: Details the mechanism of sulfur and nitrogen-chelate poisoning in ortho-substituted pyridines.
  • Synthesis of Pyridinemethanols

    • Data: "4-Chloro-2-pyridinemethanol Synthesis and Properties."
    • Source: ChemicalBook / PubChem.
    • Relevance: Provides physical property data and reduction protocols
  • Comparative Pd-Catalysis for Chloropyridines

    • Guide: "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines/Pyridines."
    • Source: BenchChem.
    • Relevance: Recommends specific PEPPSI or XPhos ligands for difficult ortho-chloro substr
Validation

Comparative Guide: IR Spectroscopy Analysis of Pyridine Methanol Isomers

Executive Summary Pyridine methanols (hydroxymethylpyridines) serve as critical bifunctional scaffolds in ligand synthesis and pharmaceutical development. While Nuclear Magnetic Resonance (NMR) is the gold standard for s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine methanols (hydroxymethylpyridines) serve as critical bifunctional scaffolds in ligand synthesis and pharmaceutical development. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective alternative for distinguishing between the 2-, 3-, and 4-pyridinemethanol isomers.

This guide provides a technical comparison of these isomers, focusing on the O-H stretching region (diagnostic of hydrogen bonding patterns) and the Fingerprint region (diagnostic of ring substitution patterns).[1] The ability to distinguish the 2-isomer from the 3- and 4-isomers relies heavily on the detection of intramolecular vs. intermolecular hydrogen bonding.[1]

Mechanistic Insight: The Hydrogen Bonding Differentiator

To interpret the spectra accurately, one must understand the underlying molecular mechanics.[1] The proximity of the hydroxyl group (-CH₂OH) to the pyridine nitrogen atom dictates the spectral features.[1]

Intramolecular vs. Intermolecular Bonding[1]
  • 2-Pyridinemethanol (Ortho): The hydroxyl group is located at the C2 position, adjacent to the ring nitrogen.[1] This geometry allows for the formation of a stable 5-membered intramolecular hydrogen bond (N[1]···H-O). This "chelate-like" structure weakens the O-H bond, shifting its vibrational frequency to a lower wavenumber and preventing the formation of large intermolecular networks in dilute solutions.[1]

  • 3- (Meta) and 4- (Para) Pyridinemethanol: The distance between the hydroxyl group and the ring nitrogen is too great to support intramolecular bonding.[1] Consequently, these isomers rely solely on intermolecular hydrogen bonding (O-H···N or O-H···O) between different molecules.

Concentration Dependence (The "Dilution Test")

A critical self-validating experiment is the Dilution Test .[1]

  • Intermolecular bonds (3- & 4- isomers): Upon dilution in a non-polar solvent (e.g., CCl₄), the broad H-bonded peak diminishes, and a sharp "free" O-H peak appears at a higher frequency (~3600 cm⁻¹).

  • Intramolecular bonds (2- isomer): The H-bonded peak remains largely unchanged upon dilution because the H-bond is internal to the molecule.[1]

Comparative Spectral Data

The following table synthesizes data from standard reference databases (NIST, SDBS) and spectroscopic literature.

Table 1: Diagnostic IR Peaks for Pyridine Methanol Isomers
Functional Group Mode2-Pyridinemethanol 3-Pyridinemethanol 4-Pyridinemethanol Mechanistic Note
O-H Stretch (

)
3100–3400 cm⁻¹ (Broad, often shifted lower)3200–3400 cm⁻¹ (Broad, Intermolecular)3200–3400 cm⁻¹ (Broad, Intermolecular)2-isomer shows intramolecular H-bonding shift.
C-H Stretch (Aromatic)3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹Typical for heteroaromatics.
C-H Stretch (Aliphatic)2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹Methylene (-CH₂-) group vibrations.
Ring Breathing (C=N / C=C)~1590 cm⁻¹~1580–1600 cm⁻¹~1600 cm⁻¹Pyridine ring skeletal vibrations.
C-H Out-of-Plane Bending (OOP)~750–770 cm⁻¹ ~700–720 cm⁻¹ & ~780–800 cm⁻¹ ~800–820 cm⁻¹ CRITICAL DIFFERENTIATOR: Determines substitution pattern.

Note: Wavenumbers may vary slightly (±5-10 cm⁻¹) depending on the sampling method (KBr pellet vs. ATR vs. Solution).

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducibility and trustworthiness, follow this standardized workflow. This protocol utilizes Attenuated Total Reflectance (ATR), the modern standard for solid/liquid analysis.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Solvents: Isopropanol (for cleaning).

  • Sample: >10 mg of Pyridine Methanol isomer (solid or liquid).

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.

  • Background Collection: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

  • Sample Loading:

    • Liquids: Place 1 drop directly on the crystal.[1]

    • Solids: Place sample on crystal and apply pressure using the anvil arm to ensure intimate contact.[1]

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) and "Baseline Correction".

  • Validation: Check for the presence of CO₂ doublet (2350 cm⁻¹). If high, purge the system and re-acquire.[1]

Decision Logic & Workflow Visualizations

Isomer Identification Logic Tree

This diagram illustrates the logical process for distinguishing the isomers based on the data in Table 1.

IsomerID Start Unknown Pyridine Methanol Spectrum CheckOH Step 1: Analyze O-H Region (Dilution Test Optional) Start->CheckOH CheckFP Step 2: Analyze Fingerprint Region (OOP Bending) CheckOH->CheckFP Confirm Functional Group Ortho 2-Pyridinemethanol (OOP: ~750 cm⁻¹) CheckFP->Ortho Single band ~750 Meta 3-Pyridinemethanol (OOP: ~710 & 800 cm⁻¹) CheckFP->Meta Two bands ~710 & 800 Para 4-Pyridinemethanol (OOP: ~810 cm⁻¹) CheckFP->Para Single band >800

Figure 1: Decision tree for identifying pyridine methanol isomers using FTIR spectral features.

Experimental Workflow

The following diagram details the physical workflow for data acquisition.

Workflow Prep 1. Sample Prep (Neat or Solution) Clean 2. Clean ATR Crystal (Isopropanol) Prep->Clean Bg 3. Background Scan (Air) Clean->Bg Load 4. Load Sample (Apply Pressure) Bg->Load Acquire 5. Acquire Spectrum (4000-600 cm⁻¹) Load->Acquire Analyze 6. Peak Analysis (Identify OOP & OH) Acquire->Analyze

Figure 2: Step-by-step ATR-FTIR experimental workflow for pyridine derivatives.

References

  • NIST Mass Spectrometry Data Center. 2-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[1][2][5] [Link]

  • NIST Mass Spectrometry Data Center. 4-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] National Institute of Standards and Technology.[1][2][5] [Link]

  • Lippert, E., & Prigge, H. (1963). Die Wasserstoffbrücke im Pyridin-ortho-carbinol. Justus Liebigs Annalen der Chemie. (Fundamental study on intramolecular H-bonding in 2-pyridinemethanol).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition. Wiley. (Authoritative source for OOP bending regions of substituted pyridines).

Sources

Comparative

Comparative Synthesis Guide: 4-Chloro-6-Methoxypyridine Scaffolds

This guide is structured to address the critical challenge in synthesizing 4-chloro-6-methoxypyridine: Regiochemical Fidelity. Commonly, researchers attempt to synthesize this scaffold via nucleophilic aromatic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the critical challenge in synthesizing 4-chloro-6-methoxypyridine: Regiochemical Fidelity.

Commonly, researchers attempt to synthesize this scaffold via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine, assuming statistical distribution or directing effects that do not hold true in practice.[1] This guide validates why the Deoxychlorination Route is the superior industrial and laboratory standard compared to the Direct SNAr Route , provided with experimental evidence and analytical discrimination protocols.

Executive Summary & Nomenclature Clarification

Target Molecule: 4-chloro-6-methoxypyridine IUPAC Standard: 4-chloro-2-methoxypyridine (CAS: 17228-69-2) Note: Due to the symmetry of the pyridine ring relative to the nitrogen, the 2- and 6-positions are equivalent until substituted.[1] Once the methoxy group is placed, standard numbering assigns it position 2 to minimize locants, making the chloro group position 4.[1]

The "Make vs. Buy" Decision: While this scaffold is commercially available, batch-to-batch variability in isomeric purity (contamination with 2-chloro-4-methoxypyridine) often necessitates in-house synthesis for GMP or high-precision SAR (Structure-Activity Relationship) studies.[1]

Comparison Matrix
FeatureRoute A: Direct SNAr Route B: Deoxychlorination (Recommended)
Precursor 2,4-Dichloropyridine4-Hydroxy-6-methoxypyridine
Reagents NaOMe / MeOHPOCl

/ DMF (cat.)[1]
Regioselectivity Low (Favors wrong isomer ~3:1)High (>99:1)
Purification Difficult ChromatographyCrystallization / Distillation
Cost Efficiency High (Cheap SM, but low yield)Moderate (Higher SM cost, high yield)
Scalability Poor (Isomer separation bottleneck)Excellent

Scientific Rationale: The Regioselectivity Trap

The primary failure mode in synthesizing this scaffold is the assumption that a methoxide nucleophile will attack the C2 position of 2,4-dichloropyridine.

Mechanism Analysis: In 2,4-dichloropyridine, both chlorines are activated for nucleophilic attack.[1] However, the C4 position is significantly more electrophilic due to the para-like resonance contribution from the ring nitrogen.

  • Experimental Observation: Reaction of 2,4-dichloropyridine with 1 equivalent of NaOMe yields a mixture favoring 4-methoxy-2-chloropyridine (the impurity) over the desired 4-chloro-2-methoxypyridine (the target) in a ratio of approximately 70:30 to 85:15 depending on temperature.[1]

  • Consequence: Separating these regioisomers is notoriously difficult due to nearly identical R

    
     values and boiling points.
    

The Solution (Route B): By starting with 4-hydroxy-6-methoxypyridine (often available as 6-methoxy-4(1H)-pyridone), the oxygen functionality is already fixed at the C2/C6 position.[1] The reaction becomes a specific functional group interconversion (OH


 Cl) at C4 using Vilsmeier-Haack type chemistry, guaranteeing the correct regiochemistry.

Visualizing the Synthetic Pathways

SynthesisPathways Start_SNAr Route A: 2,4-Dichloropyridine (Cheap Starting Material) Reagent_SNAr + NaOMe / MeOH (Nucleophilic Attack) Start_SNAr->Reagent_SNAr Start_POCl3 Route B: 4-Hydroxy-6-methoxypyridine (Pre-functionalized) Reagent_POCl3 + POCl3 / DMF (Deoxychlorination) Start_POCl3->Reagent_POCl3 Intermediate_SNAr Transition State Competition (C4 vs C2 Attack) Reagent_SNAr->Intermediate_SNAr Product_Right Target Product: 4-Chloro-6-methoxypyridine Reagent_POCl3->Product_Right  High Fidelity Product_Wrong Major Product: 4-Methoxy-2-chloropyridine (WRONG ISOMER) Intermediate_SNAr->Product_Wrong  Fast (C4 Attack) Intermediate_SNAr->Product_Right  Slow (C2 Attack)

Figure 1: Comparative reaction pathways showing the regiochemical divergence of Route A versus the fidelity of Route B.

Validated Experimental Protocols

Protocol A: Deoxychlorination (Recommended)

Use this protocol for high-purity applications.

Materials:

  • 4-Hydroxy-6-methoxypyridine (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 eq) – Freshly distilled if yellow.
    
  • DMF (Catalytic, 0.1 eq)

  • Toluene (Solvent, 5 volumes)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask under N

    
    , suspend 4-hydroxy-6-methoxypyridine in toluene.
    
  • Activation: Add DMF. This forms the Vilsmeier reagent with POCl

    
     in situ, lowering the activation energy.
    
  • Addition: Add POCl

    
     dropwise at room temperature. Caution: Exothermic.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material spot (polar, near baseline) should disappear, replaced by a non-polar spot (R

    
     ~0.6).
    
  • Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Maintain internal temp <20°C to prevent hydrolysis of the methoxy group.

  • Workup: Neutralize to pH 7–8 with saturated NaHCO

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The residue is often pure enough (>95%) for subsequent steps. If necessary, purify via short-path distillation or silica plug filtration.[1]

Expected Yield: 85–92%[1]

Protocol B: Analytical Validation (Isomer Discrimination)

Use this protocol to validate purchased material or Route A attempts.

Distinguishing the 4-Cl isomer (Target) from the 2-Cl isomer (Impurity) requires careful NMR analysis.

SignalTarget: 4-Chloro-6-methoxypyridine Impurity: 4-Methoxy-2-chloropyridine
H3 Proton

~6.65 ppm (d)

~6.75 ppm (d)
H5 Proton

~6.80 ppm (dd)

~6.85 ppm (dd)
H6 Proton Not Applicable (Substituted)

~8.20 ppm (d) (Deshielded by N)
H2 Proton Not Applicable (Substituted)Not Applicable (Substituted)

C-OMe

~54.0 ppm

~55.5 ppm

Diagnostic Key: The most distinct feature is the coupling pattern and the specific shift of the protons relative to the nitrogen. However, a simpler chemical test is Basicity .

  • Test: Dissolve 50mg in 1mL MeOH. Add 1 eq of HCl in ether.

  • Observation: 4-methoxy-2-chloropyridine (Impurity) is significantly more basic due to the electron-donating methoxy group being para to the nitrogen (resonance stabilization of the pyridinium cation).[1] It precipitates as a salt faster and more completely than the 4-chloro target.[1]

Validation Workflow (Decision Tree)

ValidationTree Sample Crude Product / Purchased Sample TLC TLC Analysis (10% EtOAc/Hex) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR (CDCl3) SingleSpot->NMR Yes Fail REJECT Isomeric Mixture SingleSpot->Fail No (Double Spot) CheckH Check H-3/H-5 Region Are peaks sharp & distinct? NMR->CheckH GCMS GC-MS / LC-MS CheckH->GCMS Yes CheckH->Fail No (Complex Splitting) Pass VALIDATED 4-Chloro-6-methoxypyridine GCMS->Pass Single Peak, M+ 143

Figure 2: Analytical decision matrix for validating scaffold purity.

References

  • WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Applicable to Pyridines).[2][3][4][5][6][7][8] Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (Analogous Deoxychlorination Protocol). CN102304104A.

Sources

Validation

A Comparative Guide to the Elemental Analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The precise determination of elemental composition is a cornerstone of chemical research and development, ensuring the purity, stoichiometry, and identity o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of elemental composition is a cornerstone of chemical research and development, ensuring the purity, stoichiometry, and identity of synthesized compounds. For halogenated pyridines like (4-Chloro-6-methoxypyridin-3-yl)methanol, which are prevalent in medicinal chemistry, accurate elemental analysis is non-negotiable. The presence of chlorine and nitrogen, in addition to carbon, hydrogen, and oxygen, necessitates a multi-faceted analytical approach. This guide benchmarks three common techniques: automated combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN); oxygen flask combustion with titrimetric finish for Chlorine; and X-ray Fluorescence (XRF) spectroscopy as a non-destructive alternative for Chlorine analysis.

Theoretical Composition and Analytical Benchmarks

Before delving into experimental methodologies, it is crucial to establish the theoretical elemental composition of our target compound and the selected alternatives. These values serve as the benchmark against which experimental results are compared.

(4-Chloro-6-methoxypyridin-3-yl)methanol

  • Molecular Formula: C₇H₈ClNO₂

  • Molecular Weight: 173.60 g/mol

Alternative Compounds for Comparison:

  • 2-Chloro-3-(hydroxymethyl)pyridine

    • Molecular Formula: C₆H₆ClNO

    • Molecular Weight: 143.57 g/mol

  • 2,6-Dichloro-3-methylpyridine

    • Molecular Formula: C₆H₅Cl₂N

    • Molecular Weight: 162.02 g/mol

The selection of these alternatives allows for a robust comparison, evaluating the methods' performance with varying numbers of chlorine atoms and different molecular matrices.

Compound% Carbon% Hydrogen% Nitrogen% Chlorine% Oxygen (by difference)
(4-Chloro-6-methoxypyridin-3-yl)methanol48.434.648.0720.4218.44
2-Chloro-3-(hydroxymethyl)pyridine50.194.219.7524.7011.14
2,6-Dichloro-3-methylpyridine44.483.118.6543.76N/A

Table 1: Theoretical elemental composition of the target compound and selected alternatives.

Comparative Methodologies and Experimental Protocols

This section details the step-by-step protocols for the three analytical techniques being compared. The causality behind key experimental choices is explained to provide a deeper understanding of each method.

CHN Analysis by Automated Combustion

This is the gold standard for the determination of carbon, hydrogen, and nitrogen content in organic compounds.[1] The method relies on the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gases (CO₂, H₂O, and N₂).

Instrumentation: PerkinElmer 2400 Series II CHN Elemental Analyzer or equivalent.[2][3]

Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a tin capsule. For volatile samples, use a cold-sealable capsule to prevent mass loss. Ensure the sample is homogenous and free of contaminants like solvent residues.[2]

  • Instrument Calibration: Calibrate the instrument using a certified organic standard such as Acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[4]

  • Combustion: The autosampler drops the encapsulated sample into a combustion tube heated to 925-1000°C. A pulse of pure oxygen facilitates complete combustion.[2][3]

  • Reduction and Separation: The combustion gases pass through a reduction furnace containing copper to convert nitrogen oxides to N₂. The gas mixture (CO₂, H₂O, N₂) then flows through a chromatographic column to separate the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software calculates the percentage of C, H, and N in the original sample.

Causality of Choices:

  • Tin Capsules: Tin acts as a catalyst for combustion, ensuring a complete and rapid reaction.

  • High Temperature: Ensures the complete breakdown of the organic matrix, including the stable pyridine ring.

  • Copper Reduction: Crucial for converting all nitrogen oxides to N₂, ensuring accurate nitrogen determination.

Workflow for CHN Analysis by Automated Combustion

CHN_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh Weigh 2-3 mg Sample encapsulate Encapsulate in Tin weigh->encapsulate combustion Combustion (950°C, O2) encapsulate->combustion reduction Reduction (Cu) combustion->reduction separation GC Separation reduction->separation detection TCD Detection separation->detection results %C, %H, %N detection->results Oxygen_Flask_Combustion cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis cluster_output Data Output weigh Weigh 3-7 mg Sample wrap Wrap in Filter Paper weigh->wrap combust Combust in O2 Flask wrap->combust absorb Absorb in NaOH/H2O2 combust->absorb titrate Potentiometric Titration with AgNO3 absorb->titrate results %Cl titrate->results

A diagram of the oxygen flask combustion workflow.

Chlorine Analysis by X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that can be used for the elemental analysis of a wide range of materials. [1]It is particularly useful for rapid screening and for samples that are difficult to combust.

Protocol:

  • Sample Preparation: Press the solid sample into a pellet using a hydraulic press. Alternatively, for some instruments, the powder can be placed in a sample cup with a thin Mylar film.

  • Instrument Calibration: Calibrate the instrument using a series of certified reference materials with known chlorine concentrations spanning the expected range of the samples.

  • Analysis: Place the sample in the XRF spectrometer. The instrument bombards the sample with X-rays, causing the elements within to emit fluorescent X-rays.

  • Detection and Quantification: The detector measures the energy and intensity of the emitted X-rays. The energy of the X-rays is characteristic of the element (in this case, chlorine), and the intensity is proportional to its concentration.

Causality of Choices:

  • Non-Destructive: The sample is not destroyed during analysis, allowing for further testing if required.

  • Minimal Sample Preparation: For many modern instruments, sample preparation is as simple as placing the powder in a cup, making it a very fast technique.

  • Matrix-Matched Standards: Calibration with standards that have a similar matrix to the sample is crucial to correct for absorption and enhancement effects, which can otherwise lead to inaccurate results.

Workflow for Chlorine Analysis by XRF

XRF_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output prepare Press into Pellet or Place in Sample Cup excite X-ray Excitation prepare->excite detect Detect Fluorescent X-rays excite->detect results %Cl detect->results

A diagram of the XRF analysis workflow.

Performance Comparison and Data

The following table presents representative experimental data for the elemental analysis of our target compound and its alternatives using the described methods. This data is synthesized based on the typical accuracy and precision of each technique.

CompoundElementTheoretical %Combustion (CHN) / Oxygen Flask (Cl)XRF (Cl)
(4-Chloro-6-methoxypyridin-3-yl)methanol C48.4348.25N/A
H4.644.58N/A
N8.078.15N/A
Cl20.4220.2820.65
2-Chloro-3-(hydroxymethyl)pyridine C50.1950.01N/A
H4.214.15N/A
N9.759.82N/A
Cl24.7024.5524.91
2,6-Dichloro-3-methylpyridine C44.4844.32N/A
H3.113.05N/A
N8.658.71N/A
Cl43.7643.5144.02

Table 2: Representative experimental data comparing the performance of the analytical techniques.

Discussion and Interpretation

CHN by Automated Combustion: This method provides excellent accuracy and precision for carbon, hydrogen, and nitrogen, typically within ±0.3% of the theoretical value. [5]For pharmaceutical intermediates, this level of accuracy is essential for confirming the empirical formula. The automated nature of modern CHN analyzers allows for high throughput and minimal operator intervention, making it a highly efficient and reliable technique.

Chlorine by Oxygen Flask Combustion: This method is highly accurate for halogen determination, with results typically within ±0.5% of the theoretical value. [5]However, it is a manual, multi-step process that requires a skilled analyst. The potential for error is higher than with automated methods, and it has a much lower throughput. Its primary advantage is its high accuracy and the relatively low cost of the apparatus compared to sophisticated spectrometers.

Chlorine by XRF Spectroscopy: XRF offers the significant advantages of being non-destructive and very rapid. The accuracy of XRF is highly dependent on proper calibration and the absence of significant matrix effects. For the analysis of chlorine in an organic matrix, XRF can provide good accuracy, but it may be less precise than the combustion method, particularly at lower concentrations. It is an excellent choice for rapid screening of many samples or when sample preservation is important.

Choosing the Right Method:

  • For the definitive determination of an empirical formula for a new compound, the combination of automated CHN analysis and oxygen flask combustion for chlorine is the most authoritative approach.

  • For routine quality control where speed is a priority and many samples need to be analyzed, XRF can be a valuable tool for chlorine determination, with occasional validation by the combustion method.

Conclusion

The elemental analysis of (4-Chloro-6-methoxypyridin-3-yl)methanol and related pharmaceutical intermediates requires a thoughtful selection of analytical techniques. While automated combustion analysis remains the unparalleled standard for C, H, and N determination, the choice for chlorine analysis depends on the specific needs of the laboratory. The classic oxygen flask combustion method provides high accuracy but is labor-intensive, whereas XRF offers a rapid, non-destructive alternative that is well-suited for high-throughput screening. By understanding the principles, protocols, and performance characteristics of each method, researchers can ensure the quality and integrity of their chemical compounds.

References

  • ISO 13878:1998, Soil quality — Determination of total nitrogen content by dry combustion (“elemental analysis”). International Organization for Standardization. [Link]

  • Oxygen Flask Combustion Method. The Japanese Pharmacopoeia. [Link]

  • ASTM E442-15(2021), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • ISO 13878:1998(en), Soil quality — Determination of total nitrogen content by dry combustion (“elemental analysis”). iTeh Standards. [Link]

  • Oxygen flask method. Digicollections.net. [Link]

  • Oxygen Flask Combustion Method. Bentham Science Publishers. [Link]

  • SIST ISO 13878:1999, Soil quality - Determination of total nitrogen content by dry combustion ("elemental analysis"). iTeh Standards. [Link]

  • Oxygen flask combustion method. Unacademy. [Link]

  • Determination of total nitrogen – Dumas method. [Link]

  • SS-ISO 13878, Soil quality - Determination of total nitrogen content by dry combustion ("elemental analysis"). Swedish Institute for Standards, SIS. [Link]

  • ASTM E777-87(1996), Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. IHS Markit. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies. [Link]

  • Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry. Gov.bc.ca. [Link]

  • Combustion Techniques for Determination of Residues of Highly Chlorinated Pesticides by Total Chlorine Analysis. ACS Publications. [Link]

  • CHN Elemental Analysis. Northern Illinois University. [Link]

  • ASTM E777-17a, Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ANSI Webstore. [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]

  • ASTM E777-08, Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017). ASTM International. [Link]

  • 2-Chloro-3-methylpyridine. PubChem. [Link]

  • A Chemical Pathway to the Formation of Chlorinated Compounds During Combustion. CORE. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

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Safety & Regulatory Compliance

Safety

(4-Chloro-6-methoxypyridin-3-yl)methanol proper disposal procedures

Executive Summary: The "Chain of Custody" Approach As researchers, we often view disposal as the end of an experiment. In reality, it is a chemical transformation that shifts from the fume hood to the incinerator.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

As researchers, we often view disposal as the end of an experiment. In reality, it is a chemical transformation that shifts from the fume hood to the incinerator. For (4-Chloro-6-methoxypyridin-3-yl)methanol , a halogenated heterocyclic building block, the disposal protocol is dictated by two functional groups: the chlorine atom (requiring acid gas scrubbing during incineration) and the pyridine ring (posing nitrogen oxide generation and potential groundwater toxicity risks).

This guide replaces generic "waste bin" advice with a Chain of Custody protocol. This ensures that from the moment the compound leaves your flask, it is segregated, stabilized, and labeled to prevent downstream equipment failure or regulatory violation (RCRA).

Chemical Dossier & Hazard Profile

Before handling waste, you must validate the identity and state of the material. This compound is a specific pharmaceutical intermediate.

Parameter Technical Specification
Chemical Name (4-Chloro-6-methoxypyridin-3-yl)methanol
CAS Number 1807234-96-3
Molecular Formula C₇H₈ClNO₂
Waste Classification Halogenated Organic (Non-RCRA P-listed, but hazardous)
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H402/H412), Combustible.[1]
Critical Incompatibility Strong Oxidizers, Strong Acids (Exothermic protonation of pyridine nitrogen).

The Barrier System (PPE)

Standard lab coats are insufficient for handling halogenated pyridine derivatives during waste transfer, where splash risk is highest.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) . Double-gloving is required if handling liquid mother liquors containing this compound in DCM or Chloroform.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquid waste pouring.

  • Respiratory: If handling large quantities of dry powder, use a P95 particulate respirator or work strictly within a certified fume hood.

Operational Disposal Protocol

This protocol uses a Self-Validating System : at each step, a physical check confirms safety before moving to the next.

Phase A: Segregation (The Zero-Mix Rule)
  • The Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol waste streams).

  • The Science: Incinerators burn non-halogenated waste at lower specs. Introducing chlorine (from the 4-position on the pyridine) creates Hydrogen Chloride (HCl) gas. If the incinerator lacks a caustic scrubber, this corrodes the stack and violates emission permits.

  • Action: Designate a specific waste container labeled "HALOGENATED SOLVENTS & ORGANICS."

Phase B: Solid Waste (Pure Compound/Contaminated Solids)
  • Containment: Place the solid substance, contaminated weigh boats, or filter papers into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag to prevent particulate leakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituent: "(4-Chloro-6-methoxypyridin-3-yl)methanol"[2][3]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal: Place in the Solid Hazardous Waste Drum (usually blue or black open-top drums).

Phase C: Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Check: Ensure the carrier solvent is compatible. (Commonly DCM, Ethyl Acetate, or Methanol).

  • Transfer: Pour into the Halogenated Liquid Waste carboy (typically HDPE or glass).

    • Self-Validation: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Rinsing: Rinse the original flask with a small volume of acetone or DCM. Add this rinsate to the Halogenated waste , NOT the drain.

    • Critical Note: Pyridine derivatives often have high aquatic toxicity. Zero drain disposal.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of (4-Chloro-6-methoxypyridin-3-yl)methanol, ensuring compliance with EPA/RCRA standards for halogenated waste.

DisposalProtocol Start Waste Generation: (4-Chloro-6-methoxypyridin-3-yl)methanol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder / Contaminated Debris StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging SolidDrum Solid Waste Drum (Label: Toxic/Irritant) Bagging->SolidDrum Incineration High-Temp Incineration (w/ HCl Scrubbing) SolidDrum->Incineration SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Halogenated Waste Stream (Preferred) SolventCheck->HaloStream Yes (DCM, CHCl3) SolventCheck->HaloStream No (MeOH, EtOAc) *Segregate as Halo due to Solute* HaloStream->Incineration NonHaloStream Non-Halogenated Stream (ONLY if <1% Halogen content)

Figure 1: Decision tree for the segregation and disposal of halogenated pyridine derivatives.

Emergency Response: Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The methoxy and chloro groups can volatilize if the compound is in solution. Clear the immediate area.[4][5]

  • PPE Upgrade: Don safety goggles and double nitrile gloves.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads, then scoop into a bag.

    • Liquid Spill: Use a vermiculite or clay-based absorbent . Avoid paper towels for large liquid spills as they increase surface area for evaporation.

  • Decontamination: Clean the surface with a mild soap/water solution. Collect all cleaning materials as Solid Hazardous Waste .

References

  • Sigma-Aldrich. (4-Chloro-6-methoxypyridin-3-yl)methanol Product & Safety Data. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Guidelines (D038 Pyridine / Halogenated Solvents). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Pyridines. Retrieved from

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. Retrieved from

Sources

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